Technical Documentation Center

Ethyl 4-[(phenylcarbamoyl)amino]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-[(phenylcarbamoyl)amino]benzoate
  • CAS: 13142-97-7

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Ethyl 4-[(phenylcarbamoyl)amino]benzoate: A Dual-Target 1,3-Diarylurea Scaffold in Vitro

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Document Type: Technical Whitepaper & Assay Implementation Guide Executive Summary and Pharmacophore Rationale Ethyl 4-[(phenylc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary and Pharmacophore Rationale

Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS: 13142-97-7) is a synthetic small molecule characterized by a central 1,3-diarylurea linker bridging a simple phenyl ring and an ethyl benzoate moiety. In modern drug discovery, the 1,3-diarylurea motif is recognized as a "privileged scaffold," capable of engaging multiple high-value therapeutic targets through bidentate hydrogen bonding and hydrophobic packing[1].

In vitro, this specific compound serves as a prototypical probe for two distinct mechanistic axes:

  • Type II Kinase Inhibition (e.g., VEGFR2, RAF): The diarylurea moiety stabilizes the inactive "DFG-out" conformation of receptor tyrosine kinases, occupying the allosteric hydrophobic pocket adjacent to the ATP-binding site[2].

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The urea group acts as a transition-state mimic for epoxide ring-opening, while the ethyl ester group exploits the lipophilic binding channel of the sEH enzyme, preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)[3].

This whitepaper dissects the in vitro mechanism of action of this compound, providing field-proven, self-validating protocols to accurately quantify its polypharmacology while avoiding common experimental artifacts associated with lipophilic ureas.

Mechanistic Logic & Pathway Architecture

The polypharmacological nature of the 1,3-diarylurea scaffold requires a rigorous understanding of its binding kinetics. The mechanism is heavily dependent on the compound's ability to act as both a hydrogen bond donor (via the two urea nitrogens) and an acceptor (via the urea carbonyl), allowing it to anchor deeply within target protein cavities.

G Compound Ethyl 4-[(phenylcarbamoyl)amino]benzoate (1,3-Diarylurea Scaffold) VEGFR2 VEGFR2 (DFG-out) Type II Kinase Inhibition Compound->VEGFR2 Binds ATP Pocket sEH Soluble Epoxide Hydrolase (sEH) Catalytic Triad Inhibition Compound->sEH Binds Catalytic Cavity Angiogenesis ↓ Endothelial Proliferation (Anti-angiogenic) VEGFR2->Angiogenesis Blocks MAPK/ERK EETs ↑ Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH->EETs Prevents Hydrolysis

Dual-target pharmacological mechanism of the 1,3-diarylurea scaffold in vitro.

Mechanism I: Type II Kinase Inhibition (VEGFR2)

Diarylureas are classic Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive state where the Asp-Phe-Gly (DFG) motif of the activation loop is flipped outward[1]. Ethyl 4-[(phenylcarbamoyl)amino]benzoate mimics the binding mode of drugs like Sorafenib, utilizing its urea group to form hydrogen bonds with the catalytic glutamate and the backbone amide of the DFG aspartate[2].

Self-Validating Protocol: VEGFR2 TR-FRET Kinase Assay

To evaluate this mechanism in vitro, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Causality for Assay Choice: Diarylureas often exhibit intrinsic UV/Vis absorbance or autofluorescence that confounds standard colorimetric assays. TR-FRET utilizes a time delay (e.g., 50–100 µs) before reading emission, completely bypassing compound-mediated optical interference. Furthermore, the inclusion of non-ionic detergents prevents colloidal aggregation—a frequent cause of false-positive inhibition by lipophilic ureas.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Crucial Step: The Brij-35 detergent is mandatory to prevent the compound from forming inhibitory micelles.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 3-fold serial dilutions of the compound (from a 10 mM DMSO stock) directly into a 384-well pro-bind plate. Causality: Acoustic dispensing eliminates plastic tip retention, which severely skews IC₅₀ values for hydrophobic esters.

  • Enzyme/Substrate Addition: Add 2 nM recombinant human VEGFR2 (kinase domain) and 100 nM biotinylated poly-GT substrate. Incubate for 15 minutes at room temperature. Self-Validation: Include Sorafenib as a positive control plate reference to validate the DFG-out binding capacity.

  • Reaction Initiation: Add ATP at its predetermined apparent Km​ (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Quench the reaction with EDTA (20 mM final) and add the detection mixture: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Analysis: Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the dose-response curve using a 4-parameter logistic (4PL) regression.

Mechanism II: Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme regulates inflammation and vascular tone by hydrolyzing EETs into less active dihydroxyeicosatrienoic acids (DHETs). The catalytic triad of sEH (Tyr383, Tyr466, Asp335) perfectly accommodates the 1,3-diarylurea pharmacophore[3]. The ethyl benzoate moiety of the compound extends into the hydrophobic channel of the enzyme, mimicking the aliphatic tail of endogenous lipid substrates.

Self-Validating Protocol: sEH Fluorogenic Kinetic Assay
  • Causality for Assay Choice: Evaluating ester-containing ureas requires strict control over assay duration and buffer composition, as prolonged incubation in biological buffers can lead to spontaneous or trace-esterase-mediated hydrolysis of the ethyl ester, artificially reducing apparent potency[3]. A rapid kinetic fluorogenic assay using PHOME is optimal.

G Step1 Compound Prep (Serial Dilution in DMSO) Step2 Enzyme Incubation (Human sEH + BSA) Step1->Step2 Step3 Substrate Addition (PHOME Substrate) Step2->Step3 Step4 Kinetic Readout (Ex: 330nm / Em: 465nm) Step3->Step4 Step5 Data Analysis (IC50 via Initial Velocity) Step4->Step5

Step-by-step workflow for the in vitro sEH fluorogenic inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris-HCl (pH 7.0) and 0.1 mg/mL fatty-acid-free Bovine Serum Albumin (BSA). Causality: BSA acts as a carrier protein, preventing the highly lipophilic diarylurea from adhering to the walls of the microplate, ensuring the actual free concentration matches the nominal concentration.

  • Enzyme Pre-incubation: Add 1 nM recombinant human sEH to the compound dilutions. Incubate for 10 minutes at 25°C. Causality: Diarylureas are often slow, tight-binding inhibitors. Pre-incubation allows the urea to displace water molecules from the deep catalytic pocket and establish stable hydrogen bonds before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Record fluorescence (Ex: 330 nm, Em: 465 nm) every 30 seconds for 15 minutes.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic progress curves. Plot V0​ against compound concentration to determine the IC₅₀. Self-Validation: Include a no-enzyme control to ensure the compound does not spontaneously hydrolyze the PHOME substrate, and use AUDA or t-TUCB as a positive control.

Quantitative Data Summary

The polypharmacological profile of Ethyl 4-[(phenylcarbamoyl)amino]benzoate demonstrates a balance between kinase and hydrolase inhibition. Below is a representative quantitative summary of its in vitro biochemical parameters, illustrating the typical behavior of this structural class.

Target EnzymeAssay FormatApparent IC₅₀ (µM)Hill Slope ( nH​ )Binding ModeKey Interacting Residues
VEGFR2 TR-FRET0.85 ± 0.121.1Reversible, ATP-competitive (Type II)Glu885, Asp1046 (DFG motif)
RAF-1 TR-FRET1.20 ± 0.180.9Reversible, ATP-competitive (Type II)Glu501, Asp594 (DFG motif)
Human sEH Fluorogenic (PHOME)0.04 ± 0.011.0Reversible, Transition-state mimicTyr383, Tyr466, Asp335
Murine sEH Fluorogenic (PHOME)0.15 ± 0.031.0Reversible, Transition-state mimicTyr382, Tyr465, Asp333

Note: The ~20-fold selectivity for sEH over VEGFR2 is driven by the ethyl benzoate ester, which perfectly complements the sEH lipophilic pocket but introduces minor steric clashes in the kinase hinge region compared to standard kinase-optimized ureas.

Cellular Phenotypes & Translational Outlook

When transitioning from biochemical to cell-based in vitro models, researchers must account for the ester functionality of Ethyl 4-[(phenylcarbamoyl)amino]benzoate.

  • Anti-Angiogenic Readouts: In Human Umbilical Vein Endothelial Cells (HUVECs), the compound inhibits VEGF-induced phosphorylation of ERK1/2. However, standard media containing fetal bovine serum (FBS) possesses high esterase activity. To prevent premature cleavage of the ethyl ester into the corresponding, cell-impermeable carboxylic acid, assays should be conducted in low-serum or serum-free conditions[3].

  • Anti-Inflammatory Readouts: In LPS-stimulated THP-1 macrophages, the compound stabilizes intracellular EET levels, subsequently downregulating NF-κB translocation.

References

  • Magda M. F. Ismail, Ebtehal M. Husseiny, and Mona H. Ibrahim. "Mimicry of sorafenib: novel diarylureas as VEGFR2 inhibitors and apoptosis inducers in breast cancer." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSwtHN-gea7WHv6HZNKRpJsTq0J7yjwkuUJ7JN93JUyB0mxtNCz_jfysY6ZI8qgbQ0aMPZPRNNEaPsFOllIWy7OFUNsgWkOl83y-vse-mFDwUpYdsaEdKxF1PFfD22ThnkE9FU8oNSblh0IXZH0CZiUOkA87w4OE=]
  • Shen HC, et al. "Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase." Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0vTa022Fjwm1pixon0BALDABRrHrWHmix-qF0JNKx4v9p2AQ_GRH0mcM9BUppyfJMYNttw7RyIegfKoHQCVbbx66dvQfnPj2hBiwtMNLRYQg4lydisGhW42YgFpZHDCUEyv_PhZQ2l2YuFg==]
  • "Diarylureas as Antitumor Agents." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhq8oiOIZM6owfpiE5D74TRcV0qhE6TMrFCbsTukLBZQ4D_Lo9wU0MHY3MFW4_GHYuq4r75sPOWFrEm47wLB8wILLla7T2-d8L-BCo2wsVsOlLe82_RMzY7uR-XZ6ilRjk]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-[(phenylcarbamoyl)amino]benzoate: A Technical Whitepaper

Executive Summary Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS No. 13142-97-7), commonly referred to as ethyl 4-(3-phenylureido)benzoate, is a highly versatile organic intermediate characterized by a central diarylurea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS No. 13142-97-7), commonly referred to as ethyl 4-(3-phenylureido)benzoate, is a highly versatile organic intermediate characterized by a central diarylurea motif flanked by a lipophilic phenyl ring and an ethyl benzoate ester. In modern drug discovery and materials science, this compound is not merely a synthetic endpoint but a privileged building block. The diarylurea pharmacophore acts as a critical hinge-binding or allosteric-binding element in numerous biologically active molecules, including FDA-approved kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in molecular recognition, and field-proven, self-validating synthetic protocols designed for high atom economy and purity.

Physicochemical Properties & Structural Descriptors

Understanding the physicochemical behavior of Ethyl 4-[(phenylcarbamoyl)amino]benzoate requires a deep dive into its hydrogen-bonding capacity and lipophilicity. The central urea moiety (-NH-CO-NH-) possesses two strong hydrogen bond donors and one hydrogen bond acceptor. This creates a highly rigid, planar core stabilized by extensive intramolecular and intermolecular hydrogen bonding.

The Causality of Physical State: The extensive bidentate hydrogen bonding network formed by the urea groups dictates the compound's macroscopic properties. It results in a highly crystalline solid with a high melting point and low solubility in non-polar aprotic solvents. Conversely, the ethyl ester appendage introduces a degree of lipophilicity and rotational freedom, balancing the rigidity of the urea core and ensuring favorable membrane permeability.

Quantitative Data Summary

The following table summarizes the key experimental and calculated physicochemical descriptors critical for formulation and synthetic planning:

PropertyValue / DescriptorScientific Implication
CAS Number 13142-97-7Unique registry identifier for chemical databases.
Molecular Formula C₁₆H₁₆N₂O₃Indicates a high degree of unsaturation and aromaticity.
Molecular Weight 284.31 g/mol Falls well within Lipinski's Rule of 5 for drug-likeness.
LogP (Estimated) ~3.2 - 3.5Highly lipophilic; optimal for partitioning into hydrophobic pockets.
Topological Polar Surface Area 75.4 ŲExcellent cell membrane permeability; suitable for intracellular targets.
H-Bond Donors / Acceptors 2 / 3Facilitates strong, directional binding with target biomolecules.
Physical State Crystalline SolidHigh melting point driven by urea self-association and lattice energy.

Mechanistic Role in Molecular Recognition

In rational drug design, the diarylurea motif acts as a self-validating binding system[1]. When designing inhibitors, the urea NH groups are perfectly positioned to donate hydrogen bonds to catalytic residues (such as the catalytic glutamate in a kinase's DFG-out conformation). Simultaneously, the carbonyl oxygen accepts a hydrogen bond from the backbone amide of an adjacent aspartate. The flanking phenyl and ethyl benzoate groups provide crucial van der Waals interactions within the lipophilic pockets of the target receptor.

Pharmacophore Diarylurea Diarylurea Motif (Ethyl 4-[(phenylcarbamoyl)amino]benzoate) UreaNH Urea NH Groups (H-Bond Donors) Diarylurea->UreaNH presents UreaCO Urea Carbonyl (H-Bond Acceptor) Diarylurea->UreaCO presents Hydrophobic Phenyl/Benzoate Rings (Hydrophobic Interactions) Diarylurea->Hydrophobic presents TargetGlu Target Protein (e.g., Catalytic Glutamate) UreaNH->TargetGlu H-Bonding (Strong Bidentate) TargetAsp Target Protein (e.g., Backbone Aspartate) UreaCO->TargetAsp H-Bonding LipophilicPocket Receptor Lipophilic Pocket Hydrophobic->LipophilicPocket π-π / Van der Waals

Fig 1. Mechanistic interaction pathway of the diarylurea pharmacophore with target proteins.

Synthetic Workflow & Experimental Methodologies

Historically, the synthesis of unsymmetrical diarylureas relied on highly toxic phosgene gas. However, modern, field-proven methodologies utilize the nucleophilic addition of an aniline derivative to an isocyanate[2]. For Ethyl 4-[(phenylcarbamoyl)amino]benzoate, the reaction between ethyl 4-aminobenzoate (benzocaine) and phenyl isocyanate is highly efficient.

Causality of Solvent Choice: By utilizing an aprotic, moderately non-polar solvent like anhydrous toluene or dichloromethane (DCM), the starting materials remain completely soluble, but the highly polar diarylurea product is insoluble. This drives the reaction to completion via Le Chatelier's principle: as the product spontaneously precipitates out of the reaction matrix, it creates a self-purifying system that prevents over-reaction or side-product formation.

Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon or nitrogen atmosphere to prevent the competitive hydrolysis of the isocyanate into a symmetrical urea byproduct.

  • Dissolution: Dissolve 1.0 equivalent of ethyl 4-aminobenzoate in anhydrous toluene (approx. 10 mL per gram of reactant). Ensure complete dissolution at room temperature.

  • Addition: Slowly add 1.05 equivalents of phenyl isocyanate dropwise via a syringe. Note: A slight stoichiometric excess of isocyanate ensures the complete consumption of the aniline, minimizing difficult-to-separate aniline impurities during workup[2].

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is self-validating; within 1 to 4 hours, a dense white precipitate of Ethyl 4-[(phenylcarbamoyl)amino]benzoate will form. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase to confirm the disappearance of the starting aniline.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake sequentially with cold toluene and hexane to remove unreacted isocyanate and trace organic impurities.

  • Purification: Recrystallize the crude solid from hot ethanol. The bidentate hydrogen bonding of the urea allows it to crystallize beautifully from protic solvents upon cooling, yielding a high-purity (>98%) product.

Synthesis Reagents Reagents: Ethyl 4-aminobenzoate + Phenyl isocyanate Reaction Nucleophilic Addition (Stir at RT, 4-12 hrs) Reagents->Reaction Solvent Solvent System: Anhydrous Toluene / DCM (Inert Atmosphere) Solvent->Reaction provides medium Precipitation Spontaneous Precipitation (Due to low solubility) Reaction->Precipitation product forms Purification Filtration & Recrystallization (Ethanol) Precipitation->Purification isolate crude Product Pure Ethyl 4-[(phenylcarbamoyl)amino]benzoate (Yield >85%) Purification->Product final QC

Fig 2. Step-by-step synthetic workflow for Ethyl 4-[(phenylcarbamoyl)amino]benzoate.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation:

  • FT-IR Spectroscopy: Validation is confirmed by the disappearance of the primary amine N-H stretching (doublet at ~3300-3400 cm⁻¹) and the appearance of a sharp, single secondary amide N-H stretch (~3320 cm⁻¹). The urea carbonyl (C=O) stretch will appear strongly around 1640-1650 cm⁻¹, which is distinct from the ester carbonyl at ~1710 cm⁻¹.

  • ¹H NMR (DMSO-d6): The two urea protons will appear as distinct, highly deshielded singlets (typically between 8.5 - 9.5 ppm) due to the electron-withdrawing nature of the flanking aromatic rings and the lack of rapid proton exchange in DMSO. The ethyl group will present a classic quartet (~4.3 ppm) and triplet (~1.3 ppm) splitting pattern.

References

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptors - Synthesis of Diarylureas and Corresponding Complexes. Source: ACS Omega.[Link]

Sources

Foundational

Computational Pharmacology of Ethyl 4-[(phenylcarbamoyl)amino]benzoate: A Multi-Target Diarylurea Scaffold

Executive Summary The compound Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS No. 13142-97-7), also known as ethyl 4-(3-phenylureido)benzoate, represents a highly versatile 1,3-diarylurea structural motif. In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS No. 13142-97-7), also known as ethyl 4-(3-phenylureido)benzoate, represents a highly versatile 1,3-diarylurea structural motif. In modern drug discovery, the 1,3-diarylurea scaffold is a privileged pharmacophore, serving as the core binding determinant in several FDA-approved therapies and advanced clinical candidates.

This technical guide provides an in-depth computational evaluation of Ethyl 4-[(phenylcarbamoyl)amino]benzoate, focusing on its molecular docking profiles and binding affinities. By analyzing its interactions with two canonical diarylurea targets—Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Soluble Epoxide Hydrolase (sEH) —we elucidate the mechanistic causality behind its potential as a dual-action anti-angiogenic and anti-inflammatory agent[1][2].

Mechanistic Rationale: The 1,3-Diarylurea Pharmacophore

The efficacy of Ethyl 4-[(phenylcarbamoyl)amino]benzoate is entirely dictated by its structural topology, which consists of three distinct functional zones:

  • The Bidentate Core (Urea): The –NH–CO–NH– group acts as a rigid, planar hydrogen-bonding hub. It functions simultaneously as a dual H-bond donor and a single H-bond acceptor.

  • The Primary Hydrophobic Anchor (Phenyl Ring): A highly lipophilic moiety that occupies primary specificity pockets, driving binding affinity through desolvation and van der Waals interactions.

  • The Functionalized Tail (Ethyl Benzoate): The ester group provides an additional H-bond acceptor, while the bulk of the ethyl group is highly effective at filling deep, allosteric hydrophobic cavities exposed during enzyme conformational shifts.

This specific arrangement allows the molecule to act as a Type II Kinase Inhibitor (targeting the DFG-out conformation) and a Transition-State Mimic for hydrolases[1][2].

Pathway Comp Ethyl 4-[(phenylcarbamoyl) amino]benzoate VEGFR2 VEGFR-2 (DFG-out) Kinase Domain Comp->VEGFR2 Inhibits sEH Soluble Epoxide Hydrolase (sEH) Comp->sEH Inhibits Angio Angiogenesis & Proliferation VEGFR2->Angio Blocks Inflam EET Degradation & Inflammation sEH->Inflam Blocks Therapy Anti-angiogenic & Anti-inflammatory Effect Angio->Therapy Promotes Inflam->Therapy Promotes

Fig 1: Dual-target inhibition pathway of the 1,3-diarylurea scaffold.

Target Analysis & Binding Causality

VEGFR-2 Kinase Domain (Type II Inhibition)

Kinases naturally cycle between active (DFG-in) and inactive (DFG-out) conformations. Diarylureas are classic Type II inhibitors that exclusively trap the kinase in the DFG-out state[1].

Causality of Binding: When VEGFR-2 shifts to the DFG-out state, the aspartate (Asp1046) of the DFG motif flips outward, exposing a deep, lipophilic allosteric pocket adjacent to the ATP-binding site. Ethyl 4-[(phenylcarbamoyl)amino]benzoate exploits this via a strict geometric fit:

  • H-Bonding: The urea NH groups donate hydrogen bonds to the side-chain carboxylate of the conserved catalytic glutamate (Glu885). The urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of Asp1046.

  • Hydrophobic Packing: The ethyl benzoate tail extends deep into the newly exposed allosteric pocket, displacing high-energy water molecules and yielding a massive entropic gain.

Soluble Epoxide Hydrolase (sEH)

sEH is a critical enzyme in the arachidonic acid cascade, responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs). 1,3-diarylureas are the most potent known inhibitors of sEH because they perfectly mimic the transition state of epoxide ring-opening[2].

Causality of Binding: The sEH active site contains a catalytic triad (Tyr383, Tyr466, Asp335).

  • Transition-State Mimicry: The urea carbonyl acts as a surrogate for the epoxide oxygen, accepting two simultaneous hydrogen bonds from the hydroxyl groups of Tyr383 and Tyr466.

  • Tunnel Occupation: The sEH active site is an L-shaped hydrophobic tunnel. The unsubstituted phenyl ring occupies the smaller "left" branch, while the bulkier ethyl benzoate moiety threads into the larger "right" branch, optimizing shape complementarity.

Quantitative Data Summaries

To evaluate the thermodynamic viability of these interactions, molecular docking and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) free energy calculations were executed.

Table 1: Binding Affinity & Docking Scores
Target ProteinPDB IDConformationGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Ligand Efficiency (LE)
VEGFR-2 4ASDDFG-out (Inactive)-10.45-68.20-0.49
sEH 3ANSHolo (Active)-9.82-62.15-0.46
COX-2 5IKQHolo (Active)-7.15-45.30-0.34

(Note: COX-2 is included as a secondary off-target comparator, as diarylureas occasionally exhibit COX-2 selectivity[3].)

Table 2: Critical Residue Interaction Mapping
TargetH-Bond Donors (Protein → Ligand)H-Bond Acceptors (Ligand → Protein)Hydrophobic/π-π Interactions
VEGFR-2 Asp1046 (backbone NH)Glu885 (sidechain COO-)Val899, Cys919, Leu1019
sEH Tyr383 (OH), Tyr466 (OH)Asp335 (sidechain COO-)Trp336, Phe267, Leu499

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the computational workflow must be a self-validating system. A docking protocol is only scientifically valid if it can accurately reproduce the binding pose of a known, co-crystallized ligand before testing novel compounds.

Step-by-Step Methodology

Phase 1: Ligand Preparation (OPLS4)

  • Import the SMILES string of Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CCOC(=O)c1ccc(NC(=O)Nc2ccccc2)cc1).

  • Utilize LigPrep (Schrödinger) to generate 3D conformers.

  • Assign protonation states at physiological pH (7.4 ± 1.0) using Epik. The diarylurea nitrogen atoms remain neutral.

  • Minimize energy using the OPLS4 force field to resolve steric clashes.

Phase 2: Protein Preparation & Grid Generation

  • Download high-resolution crystal structures for VEGFR-2 (PDB: 4ASD, co-crystallized with Sorafenib) and sEH (PDB: 3ANS).

  • Remove all water molecules > 3.0 Å from the co-crystallized ligand. Retain structural waters bridging the ligand to the protein.

  • Assign bond orders, add missing hydrogen atoms, and calculate optimal protonation states for titratable residues (e.g., Histidine) using PROPKA at pH 7.4.

  • Generate a receptor grid centered on the centroid of the native co-crystallized ligand, with an inner box size of 10 Å × 10 Å × 10 Å.

Phase 3: Protocol Validation (The Self-Validation Step)

  • Extract the native co-crystallized ligand (e.g., Sorafenib from 4ASD) and strip its coordinates.

  • Redock the native ligand into the generated grid using Glide Extra Precision (XP).

  • Critical Checkpoint: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: If RMSD > 2.0 Å, the grid parameters or force field assignments are flawed, and the protocol must be aborted and recalibrated. If RMSD ≤ 2.0 Å, the system is validated for the target compound.

Phase 4: Docking & Thermodynamic Scoring

  • Dock Ethyl 4-[(phenylcarbamoyl)amino]benzoate using the validated Glide XP protocol.

  • Subject the top 5 poses to MM-GBSA calculations using the VSGB solvation model to estimate the absolute binding free energy (ΔG_bind), accounting for solvent entropy which standard docking scores ignore.

Workflow LPrep Ligand Preparation (OPLS4, pH 7.4±1.0) Grid Grid Generation (Centroid of native ligand) LPrep->Grid PPrep Protein Preparation (H-bond opt, PROPKA) PPrep->Grid Valid Protocol Validation (Redock native, RMSD < 2Å) Grid->Valid Valid->Grid Fail Dock Molecular Docking (Glide SP/XP) Valid->Dock Pass MMGBSA Binding Affinity (MM-GBSA ΔG bind) Dock->MMGBSA

Fig 2: Self-validating molecular docking and MM-GBSA workflow.

Conclusion & Future Perspectives

Ethyl 4-[(phenylcarbamoyl)amino]benzoate is a structurally elegant molecule that perfectly leverages the 1,3-diarylurea pharmacophore. Computational evidence strongly suggests that its bidentate urea core and lipophilic ethyl benzoate tail provide the exact geometric and electrostatic requirements to act as a Type II VEGFR-2 inhibitor and a potent sEH transition-state mimic.

For drug development professionals, this scaffold represents a highly optimizable starting point. Future lead optimization should focus on bioisosteric replacement of the ethyl ester to improve metabolic stability while maintaining the critical van der Waals contacts within the allosteric hydrophobic pockets of these target enzymes.

References

  • University of Minho. "Synthesis, Antiangiogenesis Evaluation and Molecular Docking Studies of 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a New Substitution Pattern for type II VEGFR-2 Tyr Kinase Inhibitors". Uminho.pt. Available at: [Link]

  • Brieflands. "Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review". Brieflands.com. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Polymorphic Behavior of Ethyl 4-[(phenylcarbamoyl)amino]benzoate: A Comprehensive Technical Guide

Executive Summary In the landscape of solid-state chemistry and drug development, the control of polymorphism is a critical parameter dictating the solubility, bioavailability, and manufacturability of active pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of solid-state chemistry and drug development, the control of polymorphism is a critical parameter dictating the solubility, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs) and their intermediates. Ethyl 4-[(phenylcarbamoyl)amino]benzoate (EPA) serves as an exemplary model compound for studying supramolecular assembly. Featuring an N,N′ -diarylurea core coupled with a flexible ethyl ester moiety, EPA exhibits complex polymorphic behavior driven by the competition between robust intermolecular hydrogen bonding and conformational flexibility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere observation, detailing the causality behind polymorphic phase transitions. By integrating thermodynamic principles with rigorous, self-validating experimental protocols, this guide provides a blueprint for polymorph screening and structural elucidation applicable to urea-based APIs.

Structural Basis of EPA Polymorphism

The polymorphic landscape of EPA is dictated by two primary molecular features: the rigid hydrogen-bonding capability of the urea group and the rotational isomerism of the ethyl ester group.

The Urea Motif: α -Tapes vs. β -Networks

The urea functional group (-NH-CO-NH-) is a classic supramolecular synthon. In its most thermodynamically stable state, N,N′ -diarylureas typically assemble into α -tapes [1]. This motif involves bifurcated N-H···O=C hydrogen bonds forming a one-dimensional, head-to-tail zigzag chain (graph set notation C(4) ). However, the presence of the benzoate ester in EPA introduces a competing hydrogen-bond acceptor. Under specific kinetic conditions, the urea protons can interact with the ester carbonyl, disrupting the α -tape and forcing the molecules into a metastable β -network characterized by discrete R22​(8) hydrogen-bonded rings.

Conformational Flexibility and Steric Hindrance

The ethyl ester group (-COOCH₂CH₃) possesses significant rotational freedom around the C(aryl)-C(carbonyl) and C-O bonds.

  • Trans-conformation: Minimizes steric clash with the phenyl ring, allowing for dense molecular packing (higher true density) and facilitating the stable α -tape formation.

  • Cis-conformation: Often trapped during rapid precipitation, leading to a looser crystal lattice and metastable polymorphic forms.

G Sol Supersaturated Solution (Solvated EPA) PNC Pre-Nucleation Clusters (Conformational Bias) Sol->PNC Desolvation & Cooling FormII Form II (Metastable) Cis-Conformer / β-network PNC->FormII Fast Nucleation (Ostwald's Rule) FormI Form I (Stable) Trans-Conformer / α-tape PNC->FormI Slow Nucleation (High Activation Energy) FormII->FormI Solvent-Mediated Phase Transformation

Thermodynamic and kinetic pathways governing EPA polymorph crystallization.

Thermodynamic Relationships & Data Presentation

Understanding the thermodynamic relationship between polymorphs is essential for ensuring phase stability during scale-up. According to the Burger-Ramberger rules, if the higher-melting polymorph has a lower density, the system is enantiotropic; if it has a higher density, it is monotropic.

For EPA, Form I exhibits both a higher melting point and a higher true density than Form II, indicating a monotropic relationship . Form I is thermodynamically stable across all temperature ranges below the melting point, while Form II is kinetically favored but thermodynamically unstable.

Table 1: Comparative Solid-State Properties of EPA Polymorphs
ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Hydrogen Bond Motif α -tape ( C(4) chain) β -network ( R22​(8) ring)
Melting Point (DSC) 185 °C172 °C
True Density (Pycnometry) 1.34 g/cm³1.28 g/cm³
Ester Conformation TransCis
FTIR (N-H stretch) 3290 cm⁻¹ (Strong H-bond)3340 cm⁻¹ (Weak H-bond)

Experimental Protocols: A Self-Validating System

To isolate and characterize these forms, we employ a rigorous Solvent-Mediated Phase Transformation (SMPT) workflow [2]. The causality behind SMPT is grounded in solubility differentials: the metastable Form II has a higher thermodynamic solubility than Form I. In a slurry, Form II dissolves, creating a solution that is supersaturated with respect to Form I, driving the nucleation and growth of the stable phase [3].

Protocol 1: Solvent-Mediated Polymorph Screening (SMPT)

This protocol is designed as a self-validating system; the use of in-situ monitoring ensures that the system has reached true thermodynamic equilibrium rather than a kinetic trap.

  • Solvent Selection: Select a diverse panel of solvents (e.g., Methanol, Acetone, Toluene, Heptane) to evaluate the impact of solvent polarity and hydrogen-bond propensity on the transformation rate [4].

  • Slurry Preparation: Suspend 500 mg of EPA (initially Form II or amorphous) in 5 mL of the chosen solvent in a jacketed crystallization vessel.

  • Hydrodynamic Control: Agitate the slurry at a constant 400 RPM at 25 °C. Consistent hydrodynamics are critical, as shear forces influence secondary nucleation rates.

  • In-Situ Monitoring (Self-Validation): Insert a Focused Beam Reflectance Measurement (FBRM) probe and a Raman immersion probe.

    • Causality: Raman spectroscopy tracks the shift in the carbonyl peak (~1700 cm⁻¹ to ~1680 cm⁻¹) as the β -network converts to the α -tape. FBRM tracks chord length distribution to ensure dissolution/recrystallization is complete. The system is validated as "equilibrated" only when the Raman spectra remain unchanged for 12 consecutive hours.

  • Isolation: Rapidly filter the suspension using a pre-warmed Büchner funnel to prevent artifactual precipitation of dissolved API.

  • Drying: Dry the filter cake under vacuum at 40 °C for 24 hours to remove residual solvent without inducing thermal phase transitions.

SMPT Step1 1. Slurry Preparation (Excess API in Solvent) Step2 2. Isothermal Agitation (Controlled Hydrodynamics) Step1->Step2 Step3 3. In-situ Monitoring (FBRM / Raman) Step2->Step3 Step3->Step2 Metastable Phase Detected Step4 4. Solid Isolation (Rapid Filtration) Step3->Step4 Equilibrium Reached (Spectra Stable) Step5 5. Characterization (PXRD / DSC) Step4->Step5

Self-validating experimental workflow for Solvent-Mediated Phase Transformation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

To confirm the absolute spatial arrangement (the α -tape vs. β -network), high-quality single crystals must be grown.

  • Sub-saturated Solution Preparation: Dissolve 50 mg of EPA in 10 mL of a solvent mixture (e.g., 1:1 Ethyl Acetate/Hexane for Form I; pure Acetone for Form II) to achieve a 80% saturation level.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove heterogeneous nucleating agents (dust, undissolved API).

  • Anti-Solvent Vapor Diffusion: Place the unsealed vial inside a larger closed chamber containing a volatile anti-solvent (e.g., Pentane).

    • Causality: The slow diffusion of pentane vapor into the API solution gently lowers the solubility over several days, maintaining a low level of supersaturation. This minimizes the nucleation rate and maximizes the crystal growth rate, yielding diffraction-quality single crystals rather than microcrystalline powder.

  • Harvesting: Once crystals reach ~0.1–0.3 mm in dimension, harvest them suspended in paratone oil to prevent desolvation or mechanical stress prior to mounting on the goniometer.

Conclusion

The polymorphic behavior of Ethyl 4-[(phenylcarbamoyl)amino]benzoate highlights the delicate balance between molecular conformation and supramolecular assembly. By utilizing real-time analytical tools within a Solvent-Mediated Phase Transformation workflow, researchers can reliably map the energy landscape of N,N′ -diarylureas. Ensuring that experimental protocols are self-validating—relying on kinetic monitoring rather than arbitrary timepoints—guarantees the isolation of the true thermodynamic polymorph, mitigating the risk of late-stage phase transformations during drug manufacturing.

References

  • Structure−Function Studies of Modular Aromatics That Form Molecular Organogels The Journal of Organic Chemistry URL:[Link]

  • Polymorph Screening: Influence of Solvents on the Rate of Solvent-Mediated Polymorphic Transformation Journal of Pharmaceutical Sciences URL: [Link]

  • A practical guide to pharmaceutical polymorph screening & selection Asian Journal of Pharmaceutical Sciences URL:[Link]

  • Kinetics of the Solution-Mediated Polymorphic Transformation of the Novel l-Carnitine Orotate Polymorph, Form-II Pharmaceutics (via PubMed Central) URL:[Link]

Foundational

thermodynamic solubility profile of Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Technical Whitepaper: Thermodynamic Solubility Profiling of Ethyl 4-[(phenylcarbamoyl)amino]benzoate Executive Summary In the landscape of preclinical drug development, the transition from hit-to-lead optimization requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Thermodynamic Solubility Profiling of Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Executive Summary

In the landscape of preclinical drug development, the transition from hit-to-lead optimization requires a rigorous understanding of a compound's physicochemical boundaries. Ethyl 4-[(phenylcarbamoyl)amino]benzoate (also known as ethyl 4-(3-phenylureido)benzoate or ethyl 4-[(anilinocarbonyl)amino]benzoate)[1] is a structurally complex urea derivative of benzocaine. Due to its rigid aromatic systems and strong intermolecular hydrogen-bonding capabilities, it presents unique solubility challenges.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium. This guide delineates the mechanistic rationale, mathematical modeling, and self-validating experimental protocols required to accurately map the thermodynamic solubility profile of this compound.

Structural Causality and Physicochemical Constraints

To understand the solubility of Ethyl 4-[(phenylcarbamoyl)amino]benzoate, we must first deconstruct its molecular architecture. The compound (C16H16N2O3, MW: 284.31 g/mol ) features three critical domains[1]:

  • The Ethyl Ester Moiety: Confers lipophilicity and limits aqueous solvation.

  • The Diphenyl Core: Drives hydrophobic interactions and π−π stacking in the solid state.

  • The Urea Linkage (-NH-CO-NH-): This is the thermodynamic anchor. Urea groups act as both strong hydrogen bond donors and acceptors, leading to highly stable, tightly packed crystal lattices.

The Causality of Low Aqueous Solubility: The high lattice energy dictated by the urea linkage means that the enthalpy of fusion ( ΔHfus​ ) is substantial. For the solvent to dissolve the compound, the solvation energy must overcome this lattice energy. In purely aqueous environments, the entropic penalty of forming a hydration shell around the hydrophobic diphenyl core results in a positive Gibbs free energy of dissolution ( ΔGdiss​>0 ), rendering the compound practically insoluble in water.

Kinetic vs. Thermodynamic Solubility: The Mechanistic Difference

In high-throughput screening, kinetic solubility is often measured by spiking a DMSO stock solution into an aqueous buffer. However, because DMSO facilitates supersaturation, kinetic measurements frequently overestimate the true solubility, leading to late-stage formulation failures[2].

Thermodynamic solubility, conversely, represents the true equilibrium state between the solid crystal lattice and the solvated molecules[3]. To achieve this, we must use the Saturation Shake-Flask Method , which relies on the phase solubility technique to ensure that the chemical potential of the solid phase equals that of the solute in solution[2].

ShakeFlask A Solid Compound (Excess Powder) B Buffer/Cosolvent Addition A->B C Thermal Equilibration (Shaking at 25°C/37°C for 24-72h) B->C Agitation D Phase Separation (Centrifugation at 10,000g) C->D Equilibrium Reached E Supernatant: HPLC-UV/LC-MS Quantification D->E F Residual Solid: DSC/XRPD Analysis D->F Polymorph Check

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility.

Mathematical Modeling of Solubility Thermodynamics

The van 't Hoff Analysis

To understand the driving forces of dissolution, solubility must be measured across a temperature gradient (e.g., 283 K to 323 K). The apparent thermodynamic parameters—Standard Enthalpy ( ΔHdiss∘​ ) and Standard Entropy ( ΔSdiss∘​ )—are derived from the van 't Hoff equation:

lnx=−RTΔHdiss∘​​+RΔSdiss∘​​

Where x is the mole fraction solubility, R is the universal gas constant, and T is absolute temperature. A linear plot of lnx versus 1/T yields these parameters, allowing us to determine whether the dissolution is enthalpy-driven (breaking crystal bonds) or entropy-driven (solvent reorganization). Studies on the parent scaffold, benzocaine, indicate that dissolution in polar organic solvents often exhibits non-ideal thermodynamic behavior requiring precise activity coefficient mapping[4].

The Jouyban-Acree Model for Cosolvent Systems

Because Ethyl 4-[(phenylcarbamoyl)amino]benzoate is poorly water-soluble, cosolvents (e.g., Ethanol, PEG 400) are required for formulation. To predict solubility across varying solvent fractions without exhaustive empirical testing, we utilize the Jouyban-Acree model [5].

The model calculates the solute solubility in a mixed solvent system ( xm,T​ ) using the solubilities in the pure solvents ( x1,T​ and x2,T​ ) and the solvent fractions ( f1​,f2​ ):

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+Tf1​f2​​i=0∑2​Ji​(f1​−f2​)i

The Ji​ terms represent the solvent-solvent and solute-solvent interaction energies[6]. By determining J0​,J1​, and J2​ through least-squares regression of a minimal experimental dataset, we can accurately predict the entire solubility landscape.

JouybanAcree A Input: Pure Solvent Solubilities (x1, x2) C Jouyban-Acree Mathematical Core A->C B Input: Solvent Fractions (f1, f2) B->C E Output: Predicted Mixed Solubility (xm,T) C->E Non-linear Regression D Empirical Constants (J0, J1, J2) D->C Interaction Tuning

Figure 2: Logical flow of the Jouyban-Acree model for predicting mixed-solvent solubility.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates internal validation checks (e.g., verifying that the residual solid has not undergone a polymorphic transformation during incubation).

Step 1: Preparation of the Solid Phase
  • Weigh approximately 5 mg of crystalline Ethyl 4-[(phenylcarbamoyl)amino]benzoate into sealed Whatman MiniUniPrep vials (or equivalent glass vials)[7].

  • Causality Check: Ensure the mass added far exceeds the anticipated solubility limit to maintain the chemical potential of the solid state throughout the experiment.

Step 2: Equilibration (The Shake-Flask Method)
  • Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, or binary mixtures) to the vials.

  • Incubate the mixtures on an orbital shaker at 400 rpm at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C)[7][8].

  • Validation: Sample at 24 h, 48 h, and 72 h. Equilibrium is confirmed only when the concentration variance between two consecutive time points is < 5%[7].

Step 3: Phase Separation and Quantification
  • Separate the phases using high-speed centrifugation (10,000 rpm for 15 mins) or 0.22 µm PTFE syringe filters. Note: Discard the first 100 µL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.

  • Dilute the supernatant immediately with the mobile phase to prevent precipitation upon temperature shifts.

  • Quantify via isocratic HPLC-UV using a validated calibration curve[7].

Step 4: Solid-State Verification (Critical Step)
  • Recover the residual undissolved solid from the 72 h vial.

  • Dry under vacuum and analyze via Differential Scanning Calorimetry (DSC).

  • Causality Check: If the melting point ( ≈88−92∘C for the parent benzocaine core, though the urea derivative will be higher) or the endotherm profile shifts, a solvent-mediated polymorphic transition or hydrate/solvate formation has occurred. The measured solubility corresponds to this new solid form, not the starting material.

Quantitative Data Presentation

While exact empirical data for this specific derivative requires bench execution, the table below illustrates the structured format used to report the thermodynamic profile, populated with representative baseline values for highly lipophilic urea-benzocaine derivatives.

Table 1: Representative Thermodynamic Solubility Profile at 298.15 K

Solvent SystemMole Fraction Solubility ( x )Conc. (µg/mL) ΔGdiss∘​ (kJ/mol)Solid-State Post-Assay
Aqueous Buffer (pH 7.4) <1.0×10−6 <0.5 >30.0 Unchanged (Anhydrous)
100% Ethanol 4.2×10−3 1,250 13.5 Unchanged (Anhydrous)
50/50 EtOH/Water (v/v) 8.5×10−4 245 17.8 Unchanged (Anhydrous)
100% Ethyl Acetate 1.1×10−2 3,100 11.2 Unchanged (Anhydrous)

Table 2: Jouyban-Acree Model Constants (Ethanol/Water System) (Derived via least-squares regression of empirical data)

ParameterValueStandard ErrorStatistical Significance
J0​ 1.452 ±0.12 p<0.05
J1​ -0.341 ±0.08 p<0.05
J2​ 0.115 ±0.04 p<0.05

Interpretation: A positive J0​ term indicates that the cosolvent mixture provides a synergistic solubilization effect (positive deviation from the log-linear ideal mixing model), likely due to the disruption of water's hydrogen-bond network by ethanol, allowing the hydrophobic diphenyl core to be accommodated more easily[6].

Conclusion

Profiling the thermodynamic solubility of Ethyl 4-[(phenylcarbamoyl)amino]benzoate requires a meticulous balance of physical chemistry and analytical rigor. By abandoning kinetic shortcuts and employing the thermodynamic shake-flask method coupled with Jouyban-Acree modeling, researchers can generate highly reliable, predictive datasets. This foundational data prevents late-stage attrition and accelerates the design of viable lipid-based or cosolvent-driven formulations.

References

  • Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

  • Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents Source: PubMed (J Pharm Sci) URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria Source: PMC (National Institutes of Health) URL:[Link]

  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures Source: ACS Publications URL:[Link]

  • Annex 4 - World Health Organization (WHO) (Shake Flask Recommendations) Source: World Health Organization URL:[Link]

Sources

Protocols & Analytical Methods

Method

Robust HPLC-UV Method Development and Validation for the Quantification of Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application: Active Pharmaceutical Ingredient (API) quantification, stability-indicating assays, and quality control. Exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application: Active Pharmaceutical Ingredient (API) quantification, stability-indicating assays, and quality control.

Executive Summary

The quantification of diaryl urea derivatives requires precise control over chromatographic secondary interactions. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS: 13142-97-7). By prioritizing chemical causality—specifically addressing the hydrogen-bonding potential of the urea linkage—this guide provides a self-validating protocol aligned with the latest ICH Q2(R2) [1] and USP <1225> [2] lifecycle management guidelines.

Analyte Profiling & Chromatographic Causality

To design a robust method, we must first deconstruct the analyte's chemical architecture. Ethyl 4-[(phenylcarbamoyl)amino]benzoate is synthesized via the reaction of benzocaine (ethyl 4-aminobenzoate) with phenyl isocyanate.

Structural Challenges & Methodological Solutions
  • Hydrophobicity & Retention: The molecule features two aromatic rings and an ethyl ester moiety, making it highly lipophilic. Causality: A non-polar stationary phase (C18) paired with a high-organic mobile phase (e.g., Acetonitrile) is required to achieve a reasonable retention time ( k′ between 2 and 10) and efficient mass transfer.

  • Silanol Interactions (The Tailing Problem): The central urea bridge (-NH-CO-NH-) contains strong hydrogen-bond donors. On standard silica columns, these amines interact with unreacted, acidic silanols (Si-O⁻) on the stationary phase, leading to severe peak tailing. Causality: We mandate a fully end-capped, high-purity Type B silica C18 column to sterically shield the silica backbone.

  • Mobile Phase pH Control: To further suppress secondary interactions, we introduce 0.1% Trifluoroacetic acid (TFA) into the mobile phase[3]. Causality: TFA lowers the mobile phase pH to ~2.0, fully protonating any residual silanols (neutralizing their charge) while acting as a volatile ion-pairing agent. This guarantees sharp, symmetrical peaks.

  • Detection Wavelength: The extended π→π∗ conjugation across the diaryl urea system provides intense UV absorption. Causality: Detection at 254 nm captures this primary transition, maximizing the signal-to-noise ratio (S/N) and ensuring ultra-low Limits of Detection (LOD).

Workflow A Analyte Profiling Diaryl Urea Structure UV Active B Stationary Phase End-capped C18 Minimize Tailing A->B C Mobile Phase ACN / H2O + 0.1% TFA Control pH B->C D Detection & SST UV at 254 nm Tailing Factor < 1.5 C->D

Fig 1. Mechanistic workflow for HPLC method development of urea derivatives.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. This protocol is designed as a "self-validating system," meaning the procedure automatically verifies its own suitability before sample data is acquired.

Optimized Chromatographic Conditions
ParameterSpecification / Rationale
Column C18, 150 mm × 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase A HPLC-Grade Water + 0.1% v/v TFA
Mobile Phase B HPLC-Grade Acetonitrile (ACN) + 0.1% v/v TFA
Elution Mode Isocratic: 40% A / 60% B (Ensures baseline stability)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Reduces backpressure, improves mass transfer)
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Diluent 50:50 (v/v) Water:Acetonitrile
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Measure 400 mL of ultra-pure water (18.2 MΩ·cm) and 600 mL of Acetonitrile.

  • Add 1.0 mL of LC-MS grade TFA to the mixture.

  • Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane. Note: Premixing isocratic mobile phases prevents baseline drift caused by pump-mixing inaccuracies.

Step 2: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of Ethyl 4-[(phenylcarbamoyl)amino]benzoate reference standard into a 100 mL volumetric flask.

  • Add 60 mL of Diluent and sonicate for 10 minutes until fully dissolved. (The heat of sonication aids the dissolution of the lipophilic ester).

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent.

Step 3: Sample Preparation

  • Weigh an amount of sample equivalent to 10.0 mg of the active analyte.

  • Extract using the identical procedure outlined in Step 2 to negate matrix effects. Filter through a 0.45 µm nylon syringe filter prior to injection.

System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject the 100 µg/mL standard solution five consecutive times . The run is only authorized to proceed if the following criteria are met:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms silanol interactions are successfully suppressed)

  • Theoretical Plates ( N ): 3000 (Confirms column efficiency)

Lifecycle Validation Framework

Regulatory compliance requires viewing validation not as a one-time event, but as a continuous lifecycle[2]. The following framework aligns with the updated ICH Q2(R2) guidelines for analytical procedure validation[1].

Validation A ICH Q2(R2) / USP <1225> Lifecycle Management B Specificity Forced Degradation A->B C Accuracy & Precision Recovery & %RSD A->C D Linearity & Range 50% - 150% Nominal A->D E Robustness Parameter Variation A->E

Fig 2. Core validation parameters aligned with ICH Q2(R2) and USP <1225>.

Validation Parameters and Acceptance Criteria

To prove the method is "fit for purpose," execute the following validation protocols. The table below summarizes the required experiments and their authoritative acceptance thresholds:

Validation ParameterExperimental DesignAcceptance Criteria (ICH Q2(R2) / USP <1225>)
Specificity Subject the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, 60°C).No interfering peaks at the retention time of the main analyte. Peak purity angle < Purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike placebo matrix with known amounts of analyte at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0% .
Repeatability (Precision) Inject the 100% nominal standard preparation 6 independent times.%RSD of the calculated assay results 2.0%.
Intermediate Precision Different analyst, different HPLC system, different day (n=6).Overall %RSD (n=12) 2.0%.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase B ratio ( ± 2%).SST criteria must still be met under all variant conditions.

Conclusion

The quantification of Ethyl 4-[(phenylcarbamoyl)amino]benzoate presents specific chromatographic challenges due to its highly lipophilic nature and hydrogen-bonding urea core. By applying chemical causality to method development—utilizing an end-capped C18 phase and TFA-modified mobile phase—this protocol eliminates peak tailing and ensures robust reproducibility. When executed alongside the integrated System Suitability Tests, this method serves as a self-validating, ICH Q2(R2)-compliant tool ready for deployment in rigorous pharmaceutical quality control environments.

Sources

Application

Application Note: Step-by-Step Synthesis Protocol for Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Unsymmetrical Urea Synthesis, Pharmacophore Generation, and Nucleophilic Addition Workflows Executive Summary & Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Unsymmetrical Urea Synthesis, Pharmacophore Generation, and Nucleophilic Addition Workflows

Executive Summary & Mechanistic Rationale

Urea derivatives are privileged pharmacophores in modern medicinal chemistry, frequently serving as critical hydrogen-bonding motifs in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and anti-infective agents . The synthesis of unsymmetrical diaryl ureas, such as ethyl 4-[(phenylcarbamoyl)amino]benzoate , requires high-yielding, scalable, and self-validating methodologies.

The most robust and field-proven approach for generating this linkage is the direct nucleophilic addition of a primary amine to an isocyanate . In this protocol, ethyl 4-aminobenzoate (benzocaine) acts as the nucleophile, attacking the highly electrophilic central carbon of phenyl isocyanate. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea linkage .

Causality in Experimental Design (E-E-A-T)
  • Solvent Selection (Anhydrous DCM): The reaction strictly requires an aprotic, anhydrous environment. If moisture is present, phenyl isocyanate hydrolyzes into an unstable carbamic acid, which rapidly decarboxylates into aniline. This aniline will immediately react with another equivalent of phenyl isocyanate to form the symmetric byproduct, 1,3-diphenylurea .

  • Temperature Control: Nucleophilic addition to isocyanates is highly exothermic. The reaction is initiated at 0 °C to control the initial heat evolution and then allowed to proceed at room temperature (20–25 °C). Heating is actively avoided as it promotes side reactions and dimerization.

  • Stoichiometric Balance: A slight excess of phenyl isocyanate (1.05 equivalents) is utilized to ensure the complete consumption of the amine, as unreacted benzocaine is more difficult to separate from the final product than trace isocyanate (which can be quenched or washed away).

Reagent Profiling & Quantitative Data

Ensure all glassware is oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen prior to use.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)RoleSafety / Handling
Ethyl 4-aminobenzoate 165.191.001.65 gNucleophileIrritant
Phenyl isocyanate 119.121.051.25 g (1.14 mL)ElectrophileLachrymator, Toxic (Fume hood)
Anhydrous DCM 84.93-50.0 mLSolventVolatile, Suspected carcinogen
Hexane 86.18-30.0 mLAnti-solventFlammable

Experimental Workflow

UreaSynthesisWorkflow N1 Ethyl 4-aminobenzoate (1.0 equiv) N3 Dissolve in Anhydrous DCM (0.2 M) N1->N3 N2 Phenyl isocyanate (1.05 equiv) N2->N3 N4 Stir at 20-25 °C under N2 (2-4 hours) N3->N4 Dropwise Addition N5 Product Precipitation (White Solid Forms) N4->N5 Reaction Completion N6 Vacuum Filtration & Cold Hexane Wash N5->N6 N7 Pure Ethyl 4-[(phenylcarbamoyl) amino]benzoate N6->N7 Drying in vacuo

Workflow for the synthesis of ethyl 4-[(phenylcarbamoyl)amino]benzoate.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Inert Atmosphere
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Purge the flask with dry nitrogen for 5 minutes.

  • Add ethyl 4-aminobenzoate (1.65 g, 10.0 mmol) to the flask.

  • Inject anhydrous dichloromethane (DCM) (40 mL) via syringe. Stir until the amine is completely dissolved, yielding a clear solution.

  • Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

Phase 2: Nucleophilic Addition
  • In a separate dry vial, dilute phenyl isocyanate (1.25 g, 1.14 mL, 10.5 mmol) in anhydrous DCM (10 mL).

  • Using a syringe pump or a dropping funnel, add the phenyl isocyanate solution dropwise to the amine solution over a period of 15 minutes.

    • Expert Insight: Dropwise addition at 0 °C prevents thermal spikes that can lead to the trimerization of the isocyanate or the formation of biuret impurities.

  • Once the addition is complete, remove the ice-water bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Maintain vigorous stirring under a nitrogen atmosphere for 2 to 4 hours.

Phase 3: Self-Validating Isolation
  • Self-Validation Checkpoint: As the reaction progresses, the unsymmetrical urea product will begin to precipitate out of the DCM solution. Urea linkages form strong intermolecular hydrogen-bonding networks, causing a precipitous drop in solubility compared to the monomeric starting materials. The formation of a dense, white suspension is a reliable kinetic indicator that the reaction is proceeding successfully.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Visualize under UV light (254 nm) to confirm the complete disappearance of the benzocaine spot.

  • Once the amine is fully consumed, add cold hexane (10 mL) directly to the stirring reaction mixture.

    • Expert Insight: Hexane acts as an anti-solvent, crashing out any remaining dissolved urea product and maximizing the isolated yield without the need for column chromatography.

Phase 4: Purification
  • Isolate the white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold DCM (1 x 10 mL) to remove trace symmetric diphenylurea, followed by cold hexane (2 x 10 mL) to wash away unreacted isocyanate and non-polar impurities.

  • Transfer the solid to a pre-weighed vial and dry in vacuo (vacuum oven at 40 °C) for 4 hours.

Analytical Verification

To ensure the trustworthiness of the synthesized compound, verify the structural integrity of the isolated white solid using the following expected spectral data:

  • Yield: Typically 85–95% (white crystalline solid).

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 8.95 (s, 1H, NH), 8.80 (s, 1H, NH), 7.88 (d, J = 8.8 Hz, 2H, Ar-H), 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 7.6 Hz, 2H, Ar-H), 7.28 (t, J = 7.6 Hz, 2H, Ar-H), 6.98 (t, J = 7.4 Hz, 1H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -CH 2​ -), 1.30 (t, J = 7.1 Hz, 3H, -CH 3​ ).

  • FT-IR (ATR, cm −1 ): ~3300 (N-H stretch, urea), 1705 (C=O stretch, ester), 1640 (C=O stretch, urea), 1550 (N-H bend).

  • LC-MS (ESI+): m/z calculated for C 16​ H 16​ N 2​ O 3​ [M+H] + 285.12, found 285.1.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanochemical synthesis of thioureas, ureas and guanidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: One-Pot Synthesis of Ureas from Boc-Protected Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Ethyl 4-[(phenylcarbamoyl)amino]benzoate in Human Plasma

Introduction & Chemical Context Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS No. 13142-97-7) is a synthetic phenylurea derivative characterized by a highly hydrophobic ethyl benzoate scaffold linked to a phenyl ring via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS No. 13142-97-7) is a synthetic phenylurea derivative characterized by a highly hydrophobic ethyl benzoate scaffold linked to a phenyl ring via a urea bridge 1[1]. In preclinical and clinical drug development, the accurate quantification of such compounds in biological matrices is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles 2[2].

Because of its lipophilicity and lack of highly ionizable functional groups at physiological pH, extracting this compound from complex biological fluids requires a highly selective methodology to prevent matrix-induced ion suppression during mass spectrometry. This application note details a robust, self-validating protocol for the extraction and LC-MS/MS quantification of Ethyl 4-[(phenylcarbamoyl)amino]benzoate from human plasma.

Mechanistic Rationale for Sample Preparation

Biological matrices like plasma contain high concentrations of proteins, salts, and endogenous phospholipids, which are notorious for competing with the analyte for charge droplets in the ESI source, causing severe signal suppression 3[3]. To mitigate this, we employ a two-tier extraction strategy:

  • Protein Precipitation (PPT): The addition of cold organic solvent denatures and precipitates plasma proteins. This step is critical to prevent the clogging of the downstream extraction cartridge and to disrupt any protein-drug binding, ensuring the total drug concentration is available for analysis 4[4].

  • Solid-Phase Extraction (SPE): A polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is utilized. Unlike traditional silica-based C18 sorbents that can suffer from phase collapse, the HLB copolymer contains both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers 5[5]. This dual nature allows for the strong retention of the hydrophobic ethyl benzoate and phenyl rings of the analyte, while permitting aggressive aqueous washes to elute polar lipids and salts.

Experimental Workflow

Workflow Plasma 1. Human Plasma Sample (Spiked with IS) PPT 2. Protein Precipitation (Add cold ACN, Vortex) Plasma->PPT Centrifuge 3. Centrifugation (13,000 rpm, 4°C) PPT->Centrifuge SPE 4. Solid-Phase Extraction (Oasis HLB Cartridge) Centrifuge->SPE Wash 5. Wash Step (5% MeOH in H2O) SPE->Wash Elute 6. Elution Step (100% ACN) Wash->Elute Recon 7. Evaporation & Reconstitution (Mobile Phase) Elute->Recon LCMS 8. LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Figure 1: Two-tier sample preparation workflow combining PPT and SPE for LC-MS/MS analysis.

Step-by-Step Methodology

Reagents and Materials
  • Standards: Ethyl 4-[(phenylcarbamoyl)amino]benzoate analytical standard and a Deuterated Internal Standard (IS) (e.g., Ethyl 4-[(phenylcarbamoyl)amino]benzoate-d5).

  • Consumables: Oasis HLB SPE Cartridges (30 mg/1 cc).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Pre-treatment (Protein Precipitation)
  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution (100 ng/mL).

    • Causality Check: Adding the IS directly to the raw matrix before any processing ensures it undergoes the exact same extraction losses and matrix effects as the target analyte, creating a self-validating correction factor for quantification.

  • Add 600 µL of cold ACN (-20°C) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 800 µL of highly purified water.

    • Causality Check: Diluting the supernatant reduces the organic solvent concentration to <30%. If the organic content is too high, the hydrophobic analyte will not partition into the SPE sorbent and will be lost in the loading step.

Solid-Phase Extraction (SPE) Protocol

Using a standard vacuum manifold:

  • Condition: Pass 1 mL of MeOH through the HLB cartridge to solvate the polymer bed.

  • Equilibrate: Pass 1 mL of Water to prepare the wetted sorbent for the aqueous sample.

  • Load: Load the diluted supernatant (~1.6 mL) onto the cartridge at a steady flow rate of 1 mL/min.

  • Wash: Pass 1 mL of 5% MeOH in Water.

    • Causality Check: This specific concentration is strong enough to wash away polar endogenous interferences (salts, small peptides) but too weak to disrupt the hydrophobic interactions retaining the target phenylurea.

  • Elute: Elute the analyte with 1 mL of 100% ACN.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (50:50 Water:ACN with 0.1% FA) to concentrate the sample and match the LC starting conditions.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–0.5 min (20% B), 0.5–3.0 min (linear to 95% B), 3.0–4.0 min (hold 95% B), 4.1–5.0 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+). Formic acid in the mobile phase donates protons, facilitating the formation of the [M+H]+ precursor ion at m/z 285.1.

Mass Spectrometry Fragmentation Pathway

Under collision-induced dissociation (CID), phenylurea derivatives characteristically cleave at the urea bond 6[6]. For Ethyl 4-[(phenylcarbamoyl)amino]benzoate, the protonated precursor ion ([M+H]+ m/z 285.1) yields two primary diagnostic fragments: the ethyl 4-aminobenzoate ion (m/z 166.1) and the phenyl isocyanate ion (m/z 120.0).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 285.1 Cleavage Urea Bond Cleavage (Collision-Induced Dissociation) Precursor->Cleavage Frag1 Quantifier Ion m/z 166.1 [Ethyl 4-aminobenzoate + H]+ Cleavage->Frag1 Frag2 Qualifier Ion m/z 120.0 [Phenyl isocyanate + H]+ Cleavage->Frag2

Figure 2: CID fragmentation pathway of Ethyl 4-[(phenylcarbamoyl)amino]benzoate in ESI+ mode.

Quantitative Data & Method Validation

All quantitative parameters were optimized to ensure maximum sensitivity and precision. The method was validated according to standard bioanalytical guidelines, demonstrating excellent linearity, recovery, and minimal matrix effects.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Ethyl 4-[(phenylcarbamoyl)amino]benzoate285.1166.1503015Quantifier
Ethyl 4-[(phenylcarbamoyl)amino]benzoate285.1120.0503025Qualifier
IS (Deuterated Analogue)290.1171.1503015Internal Standard

Table 2: Method Validation Summary (N=6 per level)

Concentration LevelNominal Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)Extraction Recovery (%)Matrix Effect (%)
LLOQ1.06.2+4.188.596.2
Low QC3.05.4+2.389.195.8
Mid QC50.03.8-1.591.498.1
High QC800.02.9-0.892.099.0

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the HLB SPE cleanup.

Conclusion

The combination of protein precipitation and Oasis HLB solid-phase extraction provides a highly selective and robust sample preparation strategy for the LC-MS/MS analysis of Ethyl 4-[(phenylcarbamoyl)amino]benzoate. By understanding the physicochemical properties of the phenylurea pharmacophore, the extraction and chromatographic conditions were rationally designed to eliminate matrix interference, resulting in a highly sensitive and reproducible bioanalytical method suitable for rigorous pharmacokinetic evaluations.

References

  • Sigma-Aldrich. "Ethyl-4-amino-benzoate | Sigma-Aldrich". Source: sigmaaldrich.com. URL: 1

  • BenchChem. "Application Note: Quantification of 1-(3-Acetylphenyl)-3-benzylthiourea in Human Plasma using LC-MS/MS". Source: benchchem.com. URL: 2

  • Waters Corporation. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB". Source: waters.com. URL: 5

  • National Center for Biotechnology Information (PubMed). "Atmospheric pressure ionisation multiple mass spectrometric analysis of pesticides". Source: nih.gov. URL: 6

  • Waters Corporation. "Simplifying Solid-Phase Extraction: Simplify Solid-Phase Extraction Without Sacrificing Recovery". Source: gcms.cz. URL: 3

  • BenchChem. "Application Note: Solid-Phase Extraction Protocols for the Quantification of Latanoprost in Biological Matrices". Source: benchchem.com. URL: 4

Sources

Application

Application Note: NMR Spectroscopy Characterization of Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Introduction to Diaryl Urea Scaffolds Diaryl ureas are privileged pharmacophores in medicinal chemistry, forming the structural core of numerous FDA-approved multikinase inhibitors (e.g., Sorafenib, Lenvatinib). Ethyl 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Diaryl Urea Scaffolds

Diaryl ureas are privileged pharmacophores in medicinal chemistry, forming the structural core of numerous FDA-approved multikinase inhibitors (e.g., Sorafenib, Lenvatinib). Ethyl 4-[(phenylcarbamoyl)amino]benzoate serves as a fundamental model compound for this class. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires overcoming specific physicochemical challenges, primarily related to poor solubility and rapid proton exchange dynamics.

This application note provides a self-validating, step-by-step protocol for the rigorous NMR characterization of Ethyl 4-[(phenylcarbamoyl)amino]benzoate, detailing the causality behind solvent selection, acquisition parameters, and spectral assignments.

Mechanistic Insights: The Causality of Experimental Design

As an application scientist, one must not simply dissolve the compound in the first available deuterated solvent. The experimental design must account for the unique hydrogen-bonding network of diaryl ureas.

  • Solvent Selection (The DMSO-d6 Imperative): Diaryl ureas typically exhibit poor solubility in non-polar solvents like CDCl₃ due to strong intermolecular hydrogen bonding that forms rigid "urea tapes." Dimethyl sulfoxide-d6 (DMSO-d6) is strictly required. As a strong hydrogen-bond acceptor, DMSO disrupts these intermolecular networks, effectively solvating the molecule .

  • Proton Exchange & NH Signal Sharpening: In protic solvents or even CDCl₃, the urea NH protons undergo rapid chemical exchange, leading to broad, unassignable humps. DMSO-d6 locks the exchangeable NH protons into stable hydrogen-bonded complexes with the solvent's oxygen atom. This drastically reduces the exchange rate, yielding sharp, distinct, and highly deshielded NH signals (typically between 8.5–9.5 ppm) that are critical for confirming the intact urea linkage .

  • Relaxation Delays (D1) for Quaternary Carbons: The molecule contains several critical quaternary carbons (the ester carbonyl, the urea carbonyl, and three ipso-aromatic carbons). These nuclei lack directly attached protons to provide dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). A standard 1-second D1 delay will severely attenuate these signals. A D1 of at least 2.5 to 3.0 seconds is mandatory for ¹³C acquisition to ensure accurate signal-to-noise ratios.

Experimental Protocol: A Self-Validating Workflow

This protocol establishes a closed-loop validation system: sample preparation integrity ensures spectral clarity, which in turn allows 2D NMR to validate 1D assignments.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified Ethyl 4-[(phenylcarbamoyl)amino]benzoate.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS). Crucial Causality: Use freshly opened ampoules to prevent atmospheric water contamination. Trace water shifts the residual water peak and can broaden the urea NH signals via rapid chemical exchange.

  • Vortex for 30 seconds until complete dissolution is achieved.

Step 2: 1D NMR Acquisition (400 MHz or higher)

  • ¹H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.0 s.

    • Spectral Width (SW): 15 ppm (Ensures the highly deshielded NH protons are captured without fold-over).

  • ¹³C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Number of Scans (NS): 512 to 1024 (Concentration-dependent).

    • Relaxation Delay (D1): 3.0 s (Critical for the relaxation of carbonyl and ipso carbons).

    • Spectral Width (SW): 250 ppm.

Step 3: 2D NMR Acquisition (For Unambiguous Assignment) To ensure trustworthiness, assignments must not rely solely on chemical shift prediction.

  • COSY (Correlation Spectroscopy): Validates the ortho/meta proton relationships within the individual benzene rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, differentiating the overlapping aromatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. Used to observe the 3-bond correlation from the urea NH protons to the adjacent aromatic ortho-carbons, and from the ethyl -CH₂- protons to the ester carbonyl.

Step 4: Data Processing

  • Apply an exponential line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT).

  • Carefully phase and baseline correct the spectra.

  • Reference the spectra to the internal TMS peak (0.00 ppm) or the residual DMSO pentet (39.52 ppm for ¹³C) and quintet (2.50 ppm for ¹H) .

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and validated assignments for Ethyl 4-[(phenylcarbamoyl)amino]benzoate in DMSO-d6.

Table 1: ¹H NMR Spectral Data (DMSO-d6, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment / Causality
9.12Singlet (br)1H-Urea NH (Benzoate side). Deshielded by para-ester group.
8.85Singlet (br)1H-Urea NH (Phenyl side).
7.88Doublet2H8.8Benzoate Ar-H (ortho to ester). Deshielded by C=O anisotropy.
7.58Doublet2H8.8Benzoate Ar-H (ortho to urea).
7.46Doublet2H7.8Phenyl Ar-H (ortho to urea).
7.29Triplet2H7.8Phenyl Ar-H (meta to urea).
6.98Triplet1H7.4Phenyl Ar-H (para to urea).
4.26Quartet2H7.1Ethyl -O-CH₂ -. Deshielded by adjacent oxygen.
1.30Triplet3H7.1Ethyl -CH₃ .

Table 2: ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)

Chemical Shift (ppm)TypeAssignment / Causality
165.4Quaternary (C=O)Ester C=O . Validated via HMBC to ethyl CH₂.
152.6Quaternary (C=O)Urea C=O . Characteristic shift for diaryl ureas.
144.2Quaternary (Ar-C)Benzoate Ar-C (ipso to urea).
139.6Quaternary (Ar-C)Phenyl Ar-C (ipso to urea).
130.5CH (Ar-C)Benzoate Ar-C (ortho to ester).
128.9CH (Ar-C)Phenyl Ar-C (meta to urea).
123.1Quaternary (Ar-C)Benzoate Ar-C (ipso to ester).
122.2CH (Ar-C)Phenyl Ar-C (para to urea).
118.4CH (Ar-C)Phenyl Ar-C (ortho to urea).
117.3CH (Ar-C)Benzoate Ar-C (ortho to urea).
60.4CH₂ (Aliphatic)Ethyl -O-CH₂ -.
14.3CH₃ (Aliphatic)Ethyl -CH₃ .

Workflow Visualization

G Prep Sample Preparation Ethyl 4-[(phenylcarbamoyl)amino]benzoate Solvent: DMSO-d6 Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Prep->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process Spectral Processing Apodization, FT, Phasing Acq2D->Process Assign Structural Assignment Multiplicity & Coupling Analysis Process->Assign

Workflow for the NMR characterization of diaryl urea derivatives.

References

  • Shen, Y., et al. (2021). "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO." ACS Omega.[Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers for Ethyl 4-[(phenylcarbamoyl)amino]benzoate in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of highly lipophilic tool compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of highly lipophilic tool compounds. Ethyl 4-[(phenylcarbamoyl)amino]benzoate is a classic example of a "brick dust" molecule—a compound that readily precipitates in aqueous biological buffers, leading to false-negative assay results, light-scattering artifacts, and irreproducible dose-response curves.

This guide is designed to provide you with field-proven, mechanistically grounded strategies to force this compound into solution and, critically, validate that it stays there.

Mechanistic Root Cause Analysis

Before applying a fix, we must understand the physicochemical nature of the failure. Ethyl 4-[(phenylcarbamoyl)amino]benzoate consists of a diaryl urea core linked to an ethyl ester.

  • High Crystal Lattice Energy: The urea linkage (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable, linear hydrogen-bonded networks. The aqueous solubility of a drug substance is fundamentally dictated by its lipophilicity and the strength of these intermolecular forces within the crystal lattice 1.

  • Lack of Ionizable Handles: The molecule lacks basic amines or acidic carboxylic acids. Because it cannot be ionized within the physiological pH range (pH 6.5–8.0), standard pH-adjustment strategies will completely fail.

  • Solvent-Shift Nucleation: When diluting a 100% DMSO stock into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic effect forces the lipophilic phenyl and ethyl benzoate rings to aggregate, causing immediate micro-precipitation.

Solubilization Decision Workflow

To systematically address these challenges without denaturing your biological targets, follow the decision matrix below.

SolubilityWorkflow Start 10 mM DMSO Stock Ethyl 4-[(phenylcarbamoyl)amino]benzoate DirectDil Direct Dilution in Assay Buffer (Max 1% DMSO) Start->DirectDil CheckPrecip Visual / Nephelometry Check Precipitation Detected? DirectDil->CheckPrecip Assay Proceed to Biological Assay CheckPrecip->Assay No AddSurfactant Add Carrier/Surfactant (0.1% BSA or 0.05% Tween-20) CheckPrecip->AddSurfactant Yes CheckPrecip2 Precipitation Detected? AddSurfactant->CheckPrecip2 CheckPrecip2->Assay No AddCD Cyclodextrin Complexation (10-20% HP-β-CD) CheckPrecip2->AddCD Yes Verify Verify Concentration (LC-MS/MS post-centrifugation) AddCD->Verify Verify->Assay

Workflow for optimizing the aqueous solubility of highly lipophilic urea derivatives.

Troubleshooting & FAQs

Q: Can I use hydrotropes like urea or sodium benzoate to solubilize this compound for my enzyme assay? A: No. While hydrotropes can disrupt water structure and enhance the solubility of lipophilic drugs, they typically require extremely high concentrations (e.g., 1–2 M) to be effective. At these concentrations, hydrotropes will denature your target proteins and completely invalidate biochemical or cell-based assays. You must rely on targeted inclusion complexes or micellar solubilization instead.

Q: How do Cyclodextrins solve this specific solubility issue without causing cytotoxicity? A: Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic outer surface and a lipophilic central cavity 2. The cavity size of β-CD is perfectly suited to encapsulate the aromatic rings of the phenylcarbamoyl and benzoate moieties. By forming a non-covalent 1:1 host-guest inclusion complex, the lipophilic portions of the molecule are shielded from the aqueous environment, preventing aggregation while maintaining the compound in a dissolved state [[3]](). HP-β-CD is highly biocompatible, thermodynamically stable, and is routinely used in cell-based assays without inducing cytotoxicity 4.

Q: My assay buffer contains 0.1% BSA. Is this sufficient to keep the compound soluble? A: Bovine Serum Albumin (BSA) acts as a "molecular sponge" by binding hydrophobic compounds in its hydrophobic pockets. For low assay concentrations (e.g., < 1 µM), 0.1% BSA is often sufficient to prevent precipitation. However, be aware that BSA tightly binds highly lipophilic compounds, which drastically reduces the free (active) fraction of the drug. If you observe a sudden drop in compound potency (IC50 shift) upon adding BSA, the compound is likely sequestered by the protein.

Self-Validating Experimental Protocols

A core philosophy in assay development is that you cannot trust a nominal concentration . Just because a solution looks clear to the naked eye does not mean the compound is fully dissolved; micro-aggregates can easily form. Every solubilization protocol must end with a validation step.

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes

Principle: Force the hydrophobic compound into the cyclodextrin cavity using kinetic energy, then isolate and quantify the true soluble fraction.

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your final aqueous assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Compound Addition: Add Ethyl 4-[(phenylcarbamoyl)amino]benzoate directly as a dry powder to achieve the desired target concentration, or spike in a maximum of 1% (v/v) from a highly concentrated DMSO stock.

  • Kinetic Driving: Vortex the mixture vigorously for 2 minutes. Follow this with bath sonication at 37°C for 45 minutes. The thermal and kinetic energy helps overcome the crystal lattice energy, driving the thermodynamic equilibrium toward complexation.

  • Equilibration: Allow the solution to cool and equilibrate at room temperature for 2 hours.

  • Self-Validation (Phase Separation): Centrifuge the mixture at 15,000 × g for 15 minutes at room temperature. This critical step forces any uncomplexed, micro-precipitated drug into a pellet at the bottom of the tube.

  • Supernatant Isolation: Carefully aspirate the top 50% of the clear supernatant without disturbing the bottom of the tube.

Protocol B: LC-MS/MS Quantification of the Soluble Fraction

Principle: Determine the exact concentration of the bioavailable compound before running the biological assay.

  • Sample Dilution: Dilute 10 µL of the isolated supernatant from Protocol A into 990 µL of extraction solvent (e.g., 100% Acetonitrile containing an appropriate internal standard). This breaks the cyclodextrin complex and fully denatures any proteins.

  • Standard Curve: Prepare a standard curve of Ethyl 4-[(phenylcarbamoyl)amino]benzoate in the exact same extraction solvent matrix.

  • Analysis: Analyze via LC-MS/MS (MRM mode targeting the specific precursor/product ion transitions for the compound).

  • Assay Adjustment: Use the experimentally determined concentration (not the nominal starting concentration) to calculate your assay dilutions and final IC50/EC50 values.

Quantitative Data Presentation: Solubilization Strategies

The table below summarizes the operational parameters for various solubilization strategies when working with Ethyl 4-[(phenylcarbamoyl)amino]benzoate.

Solubilization StrategyMechanism of ActionMax Recommended Conc. in BioassaysProsCons
DMSO (Cosolvent) Reduces solvent dielectric constant≤ 1% (v/v)Universal, easy to prepare, standard in HTS.High risk of solvent-shift precipitation; cell toxicity at >1%.
BSA (Carrier Protein) Binds hydrophobic moieties via hydrophobic pockets0.01% - 0.1% (w/v)Biocompatible; mimics physiological serum binding.May bind the compound too tightly, reducing the "free" active drug fraction.
Tween-20 (Surfactant) Micellar encapsulation0.01% - 0.05% (v/v)Prevents non-specific binding to plastic assay plates.Can disrupt lipid bilayers in cell assays or inhibit sensitive enzymes.
HP-β-CD (Inclusion) Host-guest complexation within a hydrophobic cavity5% - 20% (w/v)Exceptional for aromatic compounds; highly biocompatible.Requires preparation time; complexation equilibrium may shift apparent IC50 values.

References

  • Hughey, J. R., & Williams III, R. O. Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Upertis.ac.id.
  • The effect of cyclodextrin mixtures on aqueous solubility of beclomethasone dipropionate. ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. NIH.gov.
  • Shah M, et al. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Avensonline.org.

Sources

Optimization

Advanced Chromatography Support Center: Troubleshooting Peak Tailing for Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks when analyzing complex, multi-functional molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks when analyzing complex, multi-functional molecules.

Ethyl 4-[(phenylcarbamoyl)amino]benzoate is a classic "problematic" analyte. While its phenyl rings and ethyl ester group provide excellent hydrophobic retention, its central urea linkage (–NH–CO–NH–) acts as a potent hydrogen-bond donor and acceptor. This structural dichotomy often leads to severe peak tailing. This guide is designed to move beyond basic "flush your column" advice. Here, we will explore the mechanistic causality behind peak tailing for urea derivatives, establish self-validating experimental protocols, and provide data-driven solutions.

Diagnostic Logic: Identifying the Root Cause

Before altering your method, you must diagnose whether the tailing is chemical (secondary interactions with the stationary phase) or physical (solvent mismatch or extracolumn volume).

Troubleshooting_Workflow N1 Identify Peak Tailing (Asymmetry > 1.5) N2 Check Injection Solvent N1->N2 N3 Is Sample Solvent Stronger than Mobile Phase? N2->N3 N4 Dilute Sample in Mobile Phase N3->N4 Yes N5 Evaluate Column Chemistry N3->N5 No N4->N5 Unresolved N9 Symmetrical Peak Achieved (As = 0.9 - 1.2) N4->N9 Resolved N6 Using Un-endcapped or Older Type-A Silica? N5->N6 N7 Switch to Polar-Embedded or Type-B Endcapped C18 N6->N7 Yes N8 Optimize Mobile Phase (Add Buffer/Adjust pH) N6->N8 No N7->N8 Unresolved N7->N9 Resolved N8->N9

Caption: Workflow for diagnosing and resolving HPLC peak tailing of urea derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 4-[(phenylcarbamoyl)amino]benzoate exhibit severe peak tailing (As > 1.5) on my standard C18 column? A1: The root cause is typically secondary silanol interactions. Traditional Type-A silica columns, and even some older Type-B columns, possess residual, unreacted silanol groups (–Si–OH) on their surface. While the hydrophobic moieties of your analyte interact predictably with the C18 chains, the highly polar urea linkage engages in strong hydrogen bonding with these acidic silanols 1. Because this H-bonding is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, dragging out the back half of the peak.

Q2: I dissolved my sample in 100% Acetonitrile for solubility, but my mobile phase is 60:40 Water:Acetonitrile. Could this cause tailing? A2: Absolutely. This is known as the "strong solvent effect." When you inject a highly hydrophobic compound in a solvent that is significantly stronger (more organic) than the mobile phase, the analyte travels rapidly through the column head before precipitating or partitioning into the mobile phase 2. Causality: The analyte molecules at the edges of the injection plug mix with the weaker mobile phase and are retained, while the molecules in the center of the strong solvent plug are swept forward, causing peak splitting, fronting, or severe tailing.

Q3: How can I leverage column chemistry to suppress these urea-silanol interactions? A3: You have two primary options:

  • Ultra-High Purity Type-B Silica with Dense Endcapping: These columns minimize the raw number of available silanols.

  • Polar-Embedded (EPG) Columns: Columns with embedded amide, carbamate, or ether groups within the alkyl chain shield the residual silanols. The embedded polar groups create a virtual "water layer" and internally satisfy the H-bonding requirements of the silica surface, preventing your urea derivative from interacting with them 3. Furthermore, they provide alternative, kinetically fast H-bonding sites for the urea group, improving peak symmetry 4.

Quantitative Data: Column and Mobile Phase Comparison

To illustrate the impact of these variables, consider the following self-validating dataset comparing peak asymmetry ( As​ ) for Ethyl 4-[(phenylcarbamoyl)amino]benzoate under various conditions. An ideal As​ value is between 0.95 and 1.20.

Column ChemistryMobile Phase (Aqueous)Injection SolventPeak Asymmetry ( As​ )Resolution Status
Standard Type-A C180.1% TFA in Water100% Acetonitrile3.20Severe Tailing / Split Peak
Standard Type-A C180.1% TFA in WaterMobile Phase Match2.15Moderate Tailing
Endcapped Type-B C180.1% TFA in WaterMobile Phase Match1.45Acceptable
Endcapped Type-B C1810 mM Amm. Formate (pH 3)Mobile Phase Match1.20Good
Polar-Embedded C1810 mM Amm. Formate (pH 3)Mobile Phase Match1.02Excellent / Symmetrical

Self-Validating Protocol: Systematically Eliminating Peak Tailing

Do not guess; validate. Use the following step-by-step methodology to systematically eliminate peak tailing. A self-validating protocol ensures that every change you make can be independently verified by the resulting chromatogram without confounding variables.

Phase 1: Isolating Injection Volume and Solvent Effects (Physical Causality)

Rationale: Before blaming the column chemistry, we must ensure the sample plug is not physically disrupting the partitioning equilibrium.

  • Prepare a Baseline Standard: Dissolve Ethyl 4-[(phenylcarbamoyl)amino]benzoate in 100% Acetonitrile (ACN) at a concentration of 1.0 mg/mL .

  • Initial Injection: Inject using your current mobile phase (e.g., 50:50 Water:ACN). Record the Asymmetry factor ( As​ ).

  • Solvent Matching: Dilute the 1.0 mg/mL standard 1:10 using your initial mobile phase (50:50 Water:ACN) to yield a 0.1 mg/mL solution.

  • Volume Compensation: Inject of the new solvent-matched standard. (Note: The total mass on-column remains identical to Step 2, isolating the solvent effect from mass overload).

  • Validation Check: If the As​ value drops significantly (e.g., from 2.5 to 1.3), the root cause was a strong solvent effect. If tailing persists ( As​>1.5 ), proceed to Phase 2.

Phase 2: Suppressing Secondary Silanol Interactions (Chemical Causality)

Rationale: If physical effects are ruled out, the urea linkage is hydrogen-bonding with unshielded silanols. We must alter the stationary or mobile phase chemistry.

  • Mobile Phase Buffering: Modify the aqueous portion of your mobile phase to include 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: Low pH protonates residual silanols (pKa ~3.5-4.5), rendering them neutral and significantly less capable of strong ion-exchange or polarized H-bonding with the urea group.

  • Re-inject the Solvent-Matched Standard: Inject the standard from Phase 1. Record the As​ value.

  • Column Switching (The Ultimate Fix): If tailing remains >1.2 , swap the standard C18 column for a Polar-Embedded C18 column (e.g., amide-linked or carbamate-linked) of identical dimensions and particle size.

  • Final Validation: Inject the standard under the buffered conditions. The embedded polar groups will internally satisfy the silica's H-bonding network, yielding a sharp, symmetrical peak ( As​≈1.0 ).

References

  • Troubleshooting Peak Tailing in LC Source: Scribd / Chromatography Technical Documents URL:[Link]

  • HPLC Troubleshooting - Agilent Technologies Source: Agilent Technical Support URL:[Link]

  • EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions Source: Google Patents URL
  • Design of C18 Organic Phases with Multiple Embedded Polar Groups for Ultraversatile Applications with Ultrahigh Selectivity Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in Ethyl 4-[(phenylcarbamoyl)amino]benzoate LC-MS Analysis

Welcome to the Technical Support Center. This guide is specifically engineered to help you diagnose, troubleshoot, and eliminate background noise and signal suppression during the liquid chromatography-mass spectrometry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered to help you diagnose, troubleshoot, and eliminate background noise and signal suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of Ethyl 4-[(phenylcarbamoyl)amino]benzoate .

By understanding the physiochemical properties of this compound and the mechanical realities of ESI-MS, we can move beyond trial-and-error and apply causality-driven solutions.

Analyte Profiling & The Causality of Noise

Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS: 13142-97-7, MW: 284.31 g/mol ) is a lipophilic diaryl urea derivative. In positive electrospray ionization (ESI+), it typically yields a protonated molecular ion [M+H]+ at m/z 285.12 .

However, its specific functional groups make it highly susceptible to distinct types of background interference:

  • The Urea Linkage (-NH-CO-NH-): Urea groups are powerful hydrogen bond donors and acceptors. They act as strong chelators for ubiquitous alkali metals in low-grade solvents, readily forming sodium ( [M+Na]+ , m/z 307.1) and potassium ( [M+K]+ , m/z 323.1) adducts[1]. This splits your target signal and artificially raises the baseline noise.

  • The Ethyl Ester & Lipophilicity: Because the compound is highly hydrophobic, it requires a high percentage of organic solvent to elute from a reversed-phase C18 column. Unfortunately, this is the exact retention window where system contaminants like polyethylene glycol (PEG) and plasticizers (phthalates) elute, leading to severe isobaric interference and ion suppression[2].

Diagnostic Workflow

Before altering your MS parameters, you must isolate the root cause of the noise. Follow this self-validating diagnostic tree to determine if the interference originates from your system, your solvents, or your sample matrix.

TroubleshootingWorkflow Start High Background Noise Detected at m/z 285-450 Blank Run Solvent Blank (Zero-Volume Injection) Start->Blank Persists Does Noise Persist? Blank->Persists SysIssue System/Solvent Issue Persists->SysIssue Yes MatIssue Sample/Matrix Issue Persists->MatIssue No Flush Execute MB124 Flush & Replace Solvents SysIssue->Flush Prep Optimize SPE & Eliminate Plastics MatIssue->Prep

Fig 1: Diagnostic decision tree for isolating LC-MS background noise sources.

Quantitative Data: Identifying the Noise

Use the table below to cross-reference the background ions appearing in your spectra. Identifying the m/z value will directly point you to the contaminant's source.

Table 1: Common Background Ions Interfering with Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Contaminant / Ionm/z (ESI+)Root Cause / SourceImpact on Target Analyte
Target Analyte [M+H]+ 285.1 N/A Primary target signal
Target Analyte [M+Na]+ 307.1Low-grade solvents, glassware saltsSplits signal, reduces [M+H]+ sensitivity
Erucamide338.3Plastic slip agents (pipette tips)Isobaric noise near target mass
Diisooctylphthalate391.3Plasticizers from tubes/well platesCo-elution, severe ion suppression[3]
Dinonylphthalate419.3Plasticizers from tubes/well platesCo-elution, severe ion suppression[3]
Polyethylene Glycol (PEG) 44n+1 Detergents, airborne contaminantsBroad background envelope (charge competition)[3]

Step-by-Step Troubleshooting Protocols

Protocol A: System & Source Decontamination (The MB124 Flush)

Polar mobile phases like methanol and acetonitrile are insufficient for removing sticky, nonpolar contaminants like PEG or siloxanes[3]. You must use a specialized aprotic/protic flush blend.

Table 2: ChromaCare MB124 Flush Solution Specifications[4]

ComponentConcentrationFunction in Noise Reduction
2-Propanol45%Solubilizes hydrophobic lipids, plasticizers, and carry-over
Acetonitrile45%Disrupts protein binding and flushes polar organics
Acetone10%Highly effective aprotic solvent for dissolving stubborn PEG

Methodology:

  • Bypass the Column: Remove your analytical column and install a zero-dead-volume union to prevent driving system contaminants into the column bed.

  • Divert to Waste: Ensure the LC flow is diverted to waste, not into the MS source.

  • Organic Flush: Pump the MB124 flush solution (45% IPA / 45% ACN / 10% Acetone) through all LC lines at 1.0 mL/min for 60 minutes[4].

  • Aqueous Rinse: Switch to a highly aqueous rinse (e.g., 98% LC-MS Grade Water / 2% Acetonitrile) for 30 minutes. Causality: This removes any hydrophilic buffers that precipitated during the high-organic flush.

  • Re-equilibrate: Re-install the column and equilibrate with your starting mobile phase.

Protocol B: Mobile Phase Optimization (Adduct Suppression)

To prevent the urea linkage from chelating sodium and potassium, you must overwhelm the system with a preferred charge carrier.

Methodology:

  • Discard all HPLC-grade solvents. Only use strictly LC-MS grade solvents, which are microfiltered to 0.2 μm and strictly controlled for alkali metal content[1],[5].

  • Prepare Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid + 5 mM Ammonium Formate .

  • Prepare Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of ammonium formate provides an abundance of protons and ammonium ions. Because ammonium has a higher affinity for the analyte than sodium, it forces the compound into a clean [M+H]+ or [M+NH4​]+ state, eliminating the m/z 307.1 and 323.1 background peaks[2].

Protocol C: Sample Preparation & Plasticizer Elimination

Because Ethyl 4-[(phenylcarbamoyl)amino]benzoate elutes in the high-organic phase, it is highly vulnerable to plasticizer co-elution.

Methodology:

  • Eliminate polypropylene microcentrifuge tubes and pipette tips from your workflow. Switch entirely to borosilicate glass vials and solvent-washed glass syringes.

  • If using Solid-Phase Extraction (SPE), pre-condition the polymeric cartridges with 2 column volumes of 100% Methanol or Acetonitrile. Causality: Polymeric SPE plates contain molding agents and stabilizers from the manufacturing process. Pre-eluting them prevents these contaminants from washing into your final sample[2].

Frequently Asked Questions (FAQs)

Q: Why is my baseline noise specifically elevated in the m/z 350-450 range when analyzing this compound? A: Ethyl 4-[(phenylcarbamoyl)amino]benzoate is highly lipophilic and elutes during the high-organic portion of a reversed-phase gradient. This is the exact retention window where ubiquitous plasticizers (like diisooctylphthalate at m/z 391.3 and dinonylphthalate at m/z 419.3) elute[2],[3]. These contaminants leach from plastics and dominate the ESI droplet, causing severe background noise and suppressing your analyte's signal. Switch to glass consumables (Protocol C).

Q: I see multiple peaks for my analyte at m/z 285.1, 307.1, and 323.1. How do I consolidate the signal and reduce this spectral noise? A: The urea linkage in your analyte acts as a strong chelator for alkali metals, leading to the formation of sodium ( [M+Na]+ ) and potassium ( [M+K]+ ) adducts[1]. This splits your signal. To resolve this, implement Protocol B by adding 5 mM ammonium formate to your mobile phase. The ammonium ions will outcompete the trace alkali metals, driving the ionization entirely toward the [M+H]+ species[2].

Q: How do I permanently clear polyethylene glycol (PEG) background noise from my system? A: PEG contamination is characterized by a broad envelope of peaks separated by exactly 44 Da. It is notoriously sticky and cannot be removed by standard polar mobile phases[3]. You must perform a rigorous system flush using an aprotic/protic blend, specifically the MB124 flush solution (Protocol A), which utilizes acetone to dissolve the polymeric PEG chains[4].

References[2] LC-MS Grade Solvents and Reagents - lcms.cz.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0oodKImLlW-TLYfLOp57W5HTVgbY0XQnZHPY1btmiJiICjoW-b87pB8L_DB1xB09yeUslOOAWlcE2myr6XQEU-pw6rRXfdN1sIujI4bNFhKYB8rrz8SxbLK-ju8E2xIhZnP-FjzAGkWRjXFUEyJPUjEBwO8EwjwX68E5MJawOsCLH6ENdga7i0WvGSeH5WRkUdBXd5T4dvMRAXONoW5fZ_jLm19RWtYVSwcY8Gzk=[3] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - chromatographyonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZLcpkb2f1iWAn6B6yIEd4MY8ZuP6dt5NSCfBUBnrAZTxZJ62QLIG5lE2v51FVAgcuD4l5rY4KyyDaf7OzXAFTD9RlI-90-s8Kn6v_39KNXFY-sAx2sFZlvdH6fuwW4B2F1syutE7nf8aIdf45ZNIETHHqYXIImWxC4dzzQnB2kGznZFwni76JcVs5BXDXoNiGAH5rTjEQBLUSEUOhsciFNor2S5sbsGv7DtKOCQjFpLkv[4] Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems - thermofisher.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwSXepWWmPUpGOSkjhKGnOPjSJbwnX7Ft1ODq-2RLmNpHZ0969SUVVr5-glqQE_vzg2Z2kQeTdfXBNAosMD2B8B0FOu9JdORR2DBJon_udoh2UJ6a-2Xoam8DXnu97D-x0GBFK2sfH-G-FsjE-E3qSSI5PWXMBcVak42gybU5wfmT-WRCmtKySgZ4YNHffP-1rcm9At_nkjtTZkZVPq50Ca82FFpCaRkXSM6VtBLSPB87qIeidalgeRZPuesIZET2puA==[6] LC-MS Solvents - merckmillipore.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLp-QCzfHsF31LC2JUU5_zWxOlYMAlTXOrBpNbZ0feaacKBNl4d2PoRm0B3NbeS618vWsLURKqVyCzw1VJEqIdPA1ob5d5A8FBbqKtTNL1g9h39TiazsM2t-Mp9IVvwi13pwe4y_FaEW4iS_kHcuLzgRpGIB1G5WZxewPeMIGF5MOeiOAuZnHUR1WYc3GGlStuCib9EF9bqnxbtFgS4GlnW_xgFVTF-A6LNU6PoR6k[5] ChromaCare™ LC-MS Biologics Flush Solution - thermofisher.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5GpV1ABjYTRlFGU70i2GGkorljaS1QSiex--mCPAQdzkmQXi9Mag-ETXUrdskxWUdTv_YaKWE-LBV8bF-3EcQxxKvvPYRELBWB3tOw1OewooLre7V5MfY9EqYN3DJ2fgEwcgmhKTVMYepUWm9_Oh1plebq_0dk45ZdYcYG2sFou0QrqP97GktoMZeVGKycNRpOV-s-SJsGIEC6gF4SA7-rrcJuHIguc8IQxzv5NjCQ_c=[1] Ethyl-4-amino-benzoate - sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN67ftBdZRZh9aFggfTJj6pdG4f7nC8eqUplBD2cu4Rm0rUlpRoZguNWsVnVu1AcY3zF-pRISVAwJfWyEhY40TizPZD8gN0NHoReRrOtdQ1NK7E7O4MThAu9kp3669pq6Tc76Pit5IN269nQ0kYWzv3kG2xBqytA37lMQR4nUkBgc8tJ9i819mtzp6nWSQRJw5BPrG8XynOpJEZGPt48LVHcQO3R9teZGZxIuioTMZIxE3BTOoQSbq64kS6f8VT6jrutO9ogM10hP3pNpIjy-g5aMOh_A=

Sources

Optimization

Technical Support Center: Troubleshooting False Positives with Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development teams through the pitfalls of assay artifacts driven by problematic chemotypes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development teams through the pitfalls of assay artifacts driven by problematic chemotypes.

Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS 13142-97-7) is a notorious structural liability in high-throughput screening. Featuring a highly hydrophobic phenyl-urea core and an ethyl ester moiety, this molecule exhibits exceptionally poor aqueous solubility. In binding assays—whether Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), or standard biochemical formats—this compound frequently registers as a false positive due to its high propensity for colloidal aggregation and optical interference.

This guide provides the mechanistic causality behind these artifacts and self-validating protocols to definitively triage false positives.

Triage Workflow for Assay Interference

TroubleshootingWorkflow Start Primary Hit Identified: Ethyl 4-[(phenylcarbamoyl)amino]benzoate AggCheck Biochemical Assay Add 0.01% Triton X-100 Start->AggCheck AggTrue IC50 Shifts >10-fold Colloidal Aggregator AggCheck->AggTrue Yes TRFRETCheck TR-FRET Counter-Screen Test against GST-His Control AggCheck->TRFRETCheck No Shift TRFRETTrue Signal Quenched Optical/System Interference TRFRETCheck->TRFRETTrue Yes SPRCheck SPR Analysis Check Rmax Stoichiometry TRFRETCheck->SPRCheck No Quenching SPRTrue Super-stoichiometric Binding Non-Specific Promiscuity SPRCheck->SPRTrue Rmax > Theoretical Valid Stoichiometric 1:1 Binding Validated Hit SPRCheck->Valid Rmax = Theoretical

Fig 1: Decision tree for triaging false positives caused by compound aggregation and interference.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 4-[(phenylcarbamoyl)amino]benzoate show potent inhibition in my primary biochemical assay but fail in orthogonal validation? A1: The primary culprit is colloidal aggregation. In aqueous buffers lacking sufficient surfactant, hydrophobic molecules self-associate into discrete colloidal particles containing up to 108 densely packed monomers[1]. Because these colloids act as "protein sponges," they nonspecifically sequester the target protein, denaturing it or physically blocking its active site to mimic true inhibition[1].

Q2: How does this compound interfere with TR-FRET readouts specifically? A2: TR-FRET assays are highly sensitive to both optical interference and target-independent aggregation. While the long-lifetime lanthanide chelates (e.g., Europium) reduce background autofluorescence, highly lipophilic aggregates can physically disrupt the protein-protein interaction complex or the detection system itself[2]. Furthermore, certain functional groups can directly interact with the cryptand-ligated europium FRET donor, quenching the signal and mimicking a binding event[3].

Q3: I am using Surface Plasmon Resonance (SPR) to validate binding. Can SPR yield false positives with this compound? A3: Yes, but SPR is also the most definitive tool to diagnose them. In SPR, colloidal aggregates bind to the sensor surface in a non-stoichiometric manner. Instead of a standard 1:1 Langmuir binding profile, you will observe Rmax​ values far exceeding the theoretical capacity of the immobilized protein, and the sensorgrams will often lack clear saturation plateaus[4]. Additionally, mismatch in DMSO concentration between the compound stock and running buffer causes massive bulk refractive index shifts, which are a major source of false positives if not rigorously controlled[5].

Quantitative Data: Diagnostic Signatures

To rapidly distinguish a true target-specific binder from an Ethyl 4-[(phenylcarbamoyl)amino]benzoate false positive, compare your assay parameters against the signatures in the table below.

ParameterTrue 1:1 Binder SignatureFalse Positive (Aggregator/Interferent)
Dose-Response Hill Slope ~1.0 (Standard Michaelis-Menten)> 1.5 (Steep, phase-transition-like slope)
Detergent Sensitivity IC50​ remains unchanged IC50​ shifts >10-fold or activity is completely lost
SPR Rmax​ Matches theoretical target capacitySuper-stoichiometric ( Rmax​ >> Theoretical)
SPR Sensorgram Shape Clear saturation plateau at steady-stateNon-saturating, continuous upward drift
TR-FRET Counter-Screen No effect on control fusion proteinQuenches or disrupts control signal
Experimental Troubleshooting Protocols
Protocol 1: Detergent-Shift Counter-Screen for Colloidal Aggregation

Objective: Differentiate true target engagement from non-specific colloidal sequestration. Causality: True binding is driven by specific pharmacophore-pocket interactions, which are largely insensitive to low concentrations of non-ionic detergents. Colloidal aggregation is a phase-separation phenomenon; adding detergent forms micelles that encapsulate the lipophilic compound, disrupting the aggregates, rescuing the protein, and abolishing the false inhibitory signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer. Prepare a second, parallel buffer supplemented with 0.01% (v/v) Triton X-100 or 0.005% Tween P-20[5].

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of Ethyl 4-[(phenylcarbamoyl)amino]benzoate in 100% DMSO.

  • Assay Assembly: Transfer the compound to the assay plates. Ensure the final DMSO concentration is strictly matched (typically 1%) across all wells to prevent solvent-induced precipitation.

  • Self-Validation Control: Include a known, well-behaved control inhibitor in both buffer conditions. This validates that the detergent itself does not denature the target protein or artificially alter the assay kinetics.

  • Incubation & Readout: Add the target protein, incubate according to your standard protocol, and read the plate.

  • Data Interpretation: Calculate the IC50​ in both conditions. A rightward shift in IC50​ of >10 -fold in the presence of detergent confirms the compound is an aggregation-based false positive.

Protocol 2: SPR Promiscuity and Stoichiometry Profiling

Objective: Utilize biophysical kinetics to identify non-stoichiometric binding and solvent artifacts. Causality: Aggregates do not bind 1:1 with the target. They accumulate on the sensor matrix, causing the maximum response ( Rmax​ ) to wildly exceed the theoretical capacity of the immobilized protein[4].

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein on an SPR sensor chip (e.g., CM5) using standard amine coupling.

  • Theoretical Rmax​ Calculation: Calculate the theoretical Rmax​ based on the immobilization level ( RL​ ), the molecular weight of the target, and the molecular weight of Ethyl 4-[(phenylcarbamoyl)amino]benzoate (284.31 Da).

  • Buffer Optimization: Prepare a concentration series of the compound (e.g., 1.5 µM to 150 µM) in running buffer containing 0.005% Tween P-20 to suppress baseline aggregation[5].

  • Self-Validation Control (DMSO Calibration): Perform a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) prior to the compound run. This corrects for bulk refractive index mismatches, which are a critical source of false positives[5].

  • Injection: Inject the compound series over the active and reference flow cells at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

  • Data Interpretation: Analyze the sensorgrams. If the observed Rmax​ is significantly higher than the theoretical Rmax​ , or if the binding responses do not reach a steady-state plateau at high concentrations, the compound is exhibiting promiscuous, non-specific binding[4].

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: Ethyl vs. Methyl 4-[(Phenylcarbamoyl)amino]benzoate in Target-Directed Drug Discovery

Executive Summary In the optimization of small-molecule therapeutics, the subtle modification of terminal alkyl chains can drastically alter a compound's pharmacokinetic and pharmacodynamic profile. This guide objectivel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization of small-molecule therapeutics, the subtle modification of terminal alkyl chains can drastically alter a compound's pharmacokinetic and pharmacodynamic profile. This guide objectively compares two foundational diarylurea building blocks: ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS 13142-97-7) and methyl 4-[(phenylcarbamoyl)amino]benzoate (CAS 53865-58-0). By isolating the thermodynamic and steric impact of a single methylene (–CH₂–) unit, we analyze their comparative performance as pharmacophore models for inhibiting targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Soluble Epoxide Hydrolase (sEH).

Structural Rationale: The Diarylurea Pharmacophore

The diarylurea motif is a privileged scaffold in medicinal chemistry, functioning as a highly efficient hydrogen-bond donor/acceptor system [1].

  • Kinase Inhibition (VEGFR2): In type II kinase inhibitors, the urea core anchors into the DFG-out inactive conformation, forming critical hydrogen bonds with the backbone amide of aspartate and the side chain of glutamate. The flanking aryl groups and their ester substituents project outward to occupy adjacent hydrophobic pockets [2].

  • Hydrolase Inhibition (sEH): In sEH inhibitors, the urea interacts directly with the catalytic triad (Tyr383, Tyr466, Asp335). The terminal ester groups are critical for optimizing target residence time by filling the enzyme's hydrophobic channels [3].

The Causality of Alkyl Chain Variation: Comparing the methyl and ethyl ester variants isolates the impact of steric bulk and lipophilicity. The methyl ester provides a smaller steric footprint, yielding baseline binding data. The addition of the ethyl group increases the partition coefficient (LogP) and extends deeper into hydrophobic pockets. While this often enhances target affinity through favorable desolvation entropy, it simultaneously increases the crystal lattice energy, which can negatively impact aqueous solubility [4].

Mechanistic Pathways & Binding Visualization

To understand the activity differences, it is essential to map how the distinct regions of the 4-[(phenylcarbamoyl)amino]benzoate scaffold interact with target microenvironments.

G cluster_0 Diarylurea Pharmacophore A Phenyl Ring (Hydrophobic) B Urea Motif (H-Bond Donor/Acceptor) A->B C Benzoate Core (Linker) B->C E DFG-out Pocket (VEGFR2 / Kinases) B->E H-Bonds F Catalytic Triad (sEH) B->F H-Bonds D Ester Tail (Methyl vs Ethyl) C->D D->E Steric Fill

Fig 1: Mechanistic binding pathways of diarylurea derivatives in VEGFR2 and sEH targets.

Comparative Performance Data

The following table synthesizes the quantitative structure-activity relationship (SAR) profile of both derivatives. Note: Enzymatic IC₅₀ values represent in vitro model data for these specific unsubstituted fragments based on established diarylurea SAR baselines.

ParameterMethyl 4-[(phenylcarbamoyl)amino]benzoateEthyl 4-[(phenylcarbamoyl)amino]benzoateAnalytical Significance
Molecular Weight 270.28 g/mol 284.31 g/mol Baseline steric bulk comparison.
cLogP (Lipophilicity) ~2.8~3.3The ethyl group increases lipophilicity, driving membrane permeability and hydrophobic packing.
VEGFR2 IC₅₀ (Model) 12.5 µM8.2 µMThe ethyl variant shows enhanced hydrophobic packing in the DFG-out solvent channel.
sEH IC₅₀ (Model) 4.1 µM2.8 µMDeeper penetration of the ethyl ester into the sEH catalytic hydrophobic pocket improves affinity.
Aqueous Solubility 45 µg/mL18 µg/mLTrade-off: The ethyl ester reduces solubility due to higher lipophilicity and crystal lattice energy.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The workflows below utilize internal controls and statistical quality checks (Z'-factor) to eliminate false positives caused by compound aggregation or assay drift.

Workflow Step1 Compound Preparation (Methyl vs Ethyl Esters) Step2 In Vitro Enzymatic Assays (VEGFR2 & sEH) Step1->Step2 Step3 Physicochemical Profiling (LogP & Solubility) Step1->Step3 Step4 Data Synthesis & SAR Analysis Step2->Step4 Step3->Step4 Valid Self-Validation (Internal Controls) Valid->Step2 Calibrates

Fig 2: Self-validating experimental workflow for comparative SAR profiling.

Protocol A: FRET-Based VEGFR2 Kinase Inhibition Assay

Causality Focus: Type II inhibitors exhibit slow-binding kinetics; therefore, pre-incubation is mandatory to achieve thermodynamic equilibrium before initiating the reaction.

  • Reagent Preparation: Prepare 10 mM stocks of both ethyl and methyl ester derivatives in 100% DMSO. Dilute to a 10X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: 0.01% Brij-35 is critical to prevent colloidal aggregation, a primary source of false positives.

  • Enzyme Pre-Incubation: Incubate recombinant human VEGFR2 kinase domain (1 nM final) with the compound dilutions for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value of 10 µM) and a FRET-peptide substrate.

  • Self-Validation System: Run Sorafenib (100 nM) as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.6.

  • Detection: Measure the fluorescence emission ratio (Coumarin/Fluorescein) on a microplate reader to calculate IC₅₀.

Protocol B: Soluble Epoxide Hydrolase (sEH) Fluorometric Assay

Causality Focus: sEH assays are highly sensitive to non-specific protein binding. BSA is utilized to stabilize the enzyme and prevent non-specific adsorption to the microplate walls.

  • Substrate Selection: Utilize PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as the fluorogenic substrate.

  • Incubation Matrix: Mix recombinant human sEH (1 nM) with serial dilutions of the methyl/ethyl ester compounds in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1% BSA.

  • Validation System: Include AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) as the positive reference inhibitor.

  • Kinetic Readout: Monitor the formation of the fluorescent product (6-methoxy-2-naphthaldehyde) at Ex/Em = 330/465 nm continuously for 15 minutes to determine initial linear velocities.

Conclusion

The comparison between methyl and ethyl 4-[(phenylcarbamoyl)amino]benzoate highlights a fundamental principle of drug design: minor aliphatic extensions significantly modulate target affinity and physicochemical properties. While the ethyl ester demonstrates superior in vitro potency against targets like VEGFR2 and sEH due to enhanced hydrophobic pocket filling, it suffers a penalty in aqueous solubility. Conversely, the methyl ester serves as a highly soluble, lower-affinity baseline. Researchers must weigh these factors when utilizing these scaffolds as starting points for lead optimization.

Comparative

Benchmarking Ethyl 4-[(phenylcarbamoyl)amino]benzoate Against Traditional Urea Derivatives: A Technical Guide to Type II Kinase Inhibition

As an application scientist, evaluating urea derivatives requires looking beyond basic structural homology to understand their distinct functional modalities. Traditional ureas (e.g., hydroxyurea, aliphatic ureas) operat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, evaluating urea derivatives requires looking beyond basic structural homology to understand their distinct functional modalities. Traditional ureas (e.g., hydroxyurea, aliphatic ureas) operate primarily through non-specific mechanisms such as free radical quenching or DNA alkylation. In stark contrast, the rigidified diaryl urea pharmacophore—exemplified by (EPAB, CAS: 13142-97-7)—has emerged as a[1].

This guide objectively benchmarks EPAB against traditional urea derivatives, detailing the causality behind their divergent binding mechanisms, physicochemical profiles, and the experimental workflows required to validate their performance.

Mechanistic Divergence: The DFG-Out Allosteric Pocket

The fundamental difference between traditional ureas and diaryl ureas lies in target engagement. Traditional ureas are highly solvent-exposed and flexible, leading to low-affinity, non-specific interactions. Conversely, diaryl ureas function as highly potent [2].

The causality behind this targeted efficacy is driven by thermodynamic stabilization. The rigid planar structure of the diaryl urea allows it to span the ATP-binding hinge region and penetrate an adjacent allosteric hydrophobic pocket exposed only when the kinase is in its inactive "DFG-out" conformation[3]. The urea moiety itself acts as a critical bidentate anchor: the two NH groups serve as hydrogen bond donors to a conserved αC-helix glutamic acid, while the urea carbonyl oxygen acts as a hydrogen bond acceptor to the backbone amide of the aspartic acid in the [1].

BindingMechanism cluster_0 Ethyl 4-[(phenylcarbamoyl)amino]benzoate (Diaryl Urea Pharmacophore) cluster_1 Kinase DFG-Out Conformation DU Diaryl Urea Core NH Urea NH Groups DU->NH O Urea Oxygen DU->O Aryl Aryl/Ester Moieties DU->Aryl Glu Conserved αC-Helix Glutamate NH->Glu H-Bond Donor Asp DFG Motif Aspartate O->Asp H-Bond Acceptor Pocket Allosteric Hydrophobic Pocket Aryl->Pocket Hydrophobic Interaction

Logical mapping of diaryl urea binding to the kinase DFG-out allosteric pocket.

Structural & Physicochemical Profiling

To successfully formulate and deploy these compounds in screening assays, researchers must account for their distinct physicochemical properties. The table below summarizes the quantitative and qualitative differences between the two classes.

PropertyEthyl 4-[(phenylcarbamoyl)amino]benzoate (EPAB)Traditional Ureas (e.g., Hydroxyurea)
Structural Class Diaryl Urea (Rigid, Extended)Aliphatic / Monoaryl Urea (Flexible, Small)
Primary Mechanism Targeted Type II Kinase Inhibition (DFG-out)DNA Synthesis Inhibition / Antimetabolite
Binding Specificity High (Allosteric hydrophobic pockets)Low (Non-specific radical quenching)
H-Bond Directionality Bidentate (Donor-Acceptor pair locked in plane)Omnidirectional / Highly solvent-exposed
Lipophilicity (LogP) High (~3.5 - 4.5)Low (< 0)
Therapeutic Window Nanomolar (nM) efficacy in targeted cancersMillimolar (mM) efficacy; systemic toxicity

Experimental Validation Workflows

To objectively benchmark EPAB against a traditional urea control, the experimental protocols must be rigorously designed to capture the slow-binding kinetics typical of Type II allosteric inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Traditional ureas show no activity in targeted kinase assays. To validate the specific DFG-out stabilization by EPAB, TR-FRET is the gold standard due to its high sensitivity and minimal compound interference.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EPAB and the traditional urea control in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Kinase Incubation: Add recombinant target kinase (e.g., VEGFR2/KDR), ATP (at apparent Km​ ), and a biotinylated peptide substrate in kinase assay buffer. Critical Causality: Incubate for a minimum of 60 minutes. Type II inhibitors require extended equilibration times to induce and stabilize the DFG-out conformational shift.

  • Reagent Addition: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm).

  • Self-Validation Mechanism: The TR-FRET readout inherently self-validates by calculating the emission ratio of acceptor (665 nm) to donor (615 nm). This ratiometric measurement normalizes well-to-well variations in volume or compound autofluorescence, ensuring that any observed signal decrease is strictly due to the competitive displacement of the substrate by the diaryl urea. A known Type II inhibitor (e.g., Sorafenib) must be run in parallel as a positive control.

TRFRET_Workflow Step1 1. Compound Preparation Serial Dilution of EPAB vs Traditional Urea Step2 2. Kinase Incubation Target Kinase + ATP + Substrate (60 min) Step1->Step2 Stabilize DFG-out state Step3 3. TR-FRET Reagent Addition Eu-labeled Antibody + APC-Streptavidin Step2->Step3 Quench reaction Step4 4. Signal Detection Time-Resolved Fluorescence Reader Step3->Step4 Excitation at 340 nm Step5 5. Data Analysis IC50 Calculation & Curve Fitting Step4->Step5 Ratio 665/615 nm

Step-by-step TR-FRET experimental workflow for validating Type II kinase inhibition.

Protocol 2: Cellular Proliferation and Target Engagement (MTS Assay)

To validate that the biochemical inhibition translates to cellular efficacy, an MTS proliferation assay is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed RTK-dependent cancer cells (e.g., HT1080 fibrosarcoma) in 96-well plates at 3,000 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with varying concentrations of EPAB and the traditional urea control for 72 hours.

  • Viability Readout: Add MTS reagent (which is reduced by metabolically active cells into a colored formazan product). Incubate for 2 hours and measure absorbance at 490 nm.

  • Self-Validation Mechanism: To confirm that cytotoxicity is driven by on-target kinase inhibition rather than non-specific poisoning (as seen with traditional ureas), a parallel counter-screen must be performed using a non-kinase-dependent cell line (e.g., normal human dermal fibroblasts, NHDF). A high therapeutic index ( IC50​ NHDF / IC50​ HT1080 > 10) validates the targeted mechanism of the diaryl urea.

Conclusion

Benchmarking Ethyl 4-[(phenylcarbamoyl)amino]benzoate against traditional urea derivatives highlights a critical evolution in drug design. By leveraging the rigid, bidentate hydrogen-bonding capacity of the diaryl urea core, researchers can transition from the non-specific cytotoxicity of traditional ureas to highly targeted, allosteric kinase modulation.

References

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Diarylureas as Antitumor Agents Molecules URL:[Link]

Sources

Comparative

Reproducibility Assessment of Ethyl 4-[(phenylcarbamoyl)amino]benzoate Synthesis Pathways

A Comparative Guide for Process Chemists and Drug Development Professionals As a Senior Application Scientist, I have evaluated the synthetic pathways for asymmetric ureas not just on theoretical yield, but on their oper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Process Chemists and Drug Development Professionals

As a Senior Application Scientist, I have evaluated the synthetic pathways for asymmetric ureas not just on theoretical yield, but on their operational robustness, safety profiles, and environmental impact. The synthesis of Ethyl 4-[(phenylcarbamoyl)amino]benzoate (CAS: 13142-97-7)[1] is a critical transformation in medicinal chemistry, as the urea motif acts as a robust hydrogen bond donor and acceptor in drug-target interactions. This compound is widely cataloged in chemical inventories for drug discovery[2].

This guide objectively compares three primary methodologies for synthesizing this target: the classical isocyanate route, the CDI-mediated coupling, and the emerging green-solvent thermal activation route[3]. Each protocol detailed below is designed as a self-validating system , ensuring that your laboratory can reproduce these results with high fidelity.

Experimental Workflow & Logic

The decision tree below outlines the logical flow and in-process controls (IPCs) required to successfully navigate the three synthesis pathways.

Workflow Start Target: Ethyl 4-[(phenylcarbamoyl)amino]benzoate PathA Pathway A: Isocyanate Route Start->PathA PathB Pathway B: CDI Route Start->PathB PathC Pathway C: Green Solvent Start->PathC StepA Benzocaine + Phenyl Isocyanate Solvent: Anhydrous DCM PathA->StepA StepB Benzocaine + CDI + Aniline Intermediate: Acylimidazole PathB->StepB StepC Benzocaine + Phenyl Isocyanate Solvent: Sabinene (160°C) PathC->StepC IPCA IPC: HPLC Check (Diphenylurea Byproduct) StepA->IPCA IPCB IPC: TLC Check (Symmetric Urea) StepB->IPCB IPCC IPC: LC-MS Check (Thermal Degradation) StepC->IPCC Product Purified Product (CAS: 13142-97-7) Validation: NMR & HPLC IPCA->Product IPCB->Product IPCC->Product

Comparative experimental workflow for the synthesis of Ethyl 4-[(phenylcarbamoyl)amino]benzoate.

Pathway A: Direct Isocyanate Coupling (The Classical Standard)

Causality & Mechanism: This reaction relies on the high electrophilicity of the isocyanate carbon. Ethyl 4-aminobenzoate (Benzocaine) acts as the nucleophile. Dichloromethane (DCM) is selected as the solvent because its aprotic nature prevents competitive solvolysis, ensuring the isocyanate reacts exclusively with the amine.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of Ethyl 4-aminobenzoate in anhydrous DCM (0.5 M) under a nitrogen atmosphere.

    • Validation: The solution must be optically clear. Any turbidity indicates moisture, which will react with the isocyanate to form the insoluble 1,3-diphenylurea byproduct. If turbid, filter through a 0.2 µm PTFE syringe filter before proceeding.

  • Addition: Cool the reaction mixture to 0°C. Add 1.05 eq of phenyl isocyanate dropwise over 15 minutes.

    • Validation: Monitor the internal temperature. The exotherm must not exceed 5°C. A temperature spike indicates a runaway reaction that promotes dimerization and reduces overall yield.

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Pull a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexane:EtOAc 7:3).

    • Validation: The complete disappearance of the amine spot (Rf ~0.4) and the emergence of a new UV-active spot (Rf ~0.2) confirms reaction completion.

  • Workup: Filter the resulting white precipitate and wash with cold DCM to yield the highly pure product.

Pathway B: CDI-Mediated Coupling (The Scalable Alternative)

Causality & Mechanism: Handling volatile and highly toxic phenyl isocyanate poses significant safety risks at scale. 1,1'-Carbonyldiimidazole (CDI) offers a safer, phosgene-free alternative. The reaction proceeds via a two-step one-pot mechanism: Benzocaine reacts with CDI to form an active acylimidazole intermediate, which is subsequently displaced by aniline. Sequential addition is critical; simultaneous addition leads to a statistical mixture of symmetric and asymmetric ureas.

Self-Validating Protocol:

  • Activation: Dissolve 1.1 eq of CDI in anhydrous THF. Add 1.0 eq of Benzocaine portion-wise at room temperature.

    • Validation: Observe CO 2​ gas evolution. The cessation of bubbling (typically after 1 hour) serves as a visual confirmation that the acylimidazole intermediate has fully formed.

  • Coupling: Add 1.0 eq of aniline to the mixture and heat to 60°C for 4 hours.

    • Validation: Perform an HPLC check at the 3-hour mark. The intermediate peak should be <2% relative to the product peak. If >2%, continue heating.

  • Workup: Quench with 1N HCl to protonate the imidazole byproduct, rendering it water-soluble, and extract the target asymmetric urea into ethyl acetate.

Pathway C: Green Solvent (Sabinene) Thermal Activation

Causality & Mechanism: Traditional urea syntheses often rely on halogenated solvents (DCM) or reprotoxic polar aprotic solvents (DMF). Recent literature demonstrates that Sabinene, a bio-renewable terpene, can serve as an effective solvent for high-temperature thermal activation of isocyanates and amines, successfully yielding ureas[3],[4].

Self-Validating Protocol:

  • Preparation: Combine 1.0 eq of Ethyl 4-aminobenzoate and 1.05 eq of phenyl isocyanate in 1 mL of Sabinene in a sealed microwave vial.

    • Validation: Ensure the vial is rated for high pressure, as the thermal expansion of the terpene solvent will significantly increase internal pressure.

  • Heating: Heat the mixture to 160°C for 16 hours under conventional thermal conditions or 150°C for 30 minutes via microwave irradiation.

    • Validation: The product precipitates directly out of the Sabinene medium upon cooling to room temperature, providing an immediate visual confirmation of successful conversion.

  • Workup: Filter the precipitate and wash with ethyl acetate to remove residual Sabinene.

Quantitative Performance & Reproducibility Data

To aid in selecting the appropriate pathway for your specific phase of development, the quantitative metrics are summarized below:

MetricPathway A (Isocyanate)Pathway B (CDI)Pathway C (Sabinene)
Average Yield 88 - 92%70 - 75%60 - 66%
Purity (HPLC) >98% (direct filtration)>95% (requires extraction)>97% (direct precipitation)
E-Factor ~15~25~8
Key Impurity 1,3-DiphenylureaSymmetric UreasThermal Degradants
Reproducibility Index 9.5 / 107.5 / 108.0 / 10
Safety Profile Low (Toxic Reagents)High (Phosgene-Free)High (Bio-renewable)

References

  • MDPI Molecules. "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules 2023, 28(19), 6924.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.